Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
Description
Properties
IUPAC Name |
(3R)-4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPCCFLMVZEKN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
Introduction
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif, a β-amino acid with an ortho-chlorinated phenyl group, is a key component in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). The precise stereochemistry at the C3 position is often crucial for the desired pharmacological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into both classical and modern synthetic strategies, focusing on the underlying chemical principles, experimental considerations, and the rationale behind methodological choices.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Resolution of a Racemic Mixture: This traditional yet robust method involves the synthesis of the racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid followed by separation of the enantiomers using a chiral resolving agent.
-
Asymmetric Synthesis: This more modern approach aims to directly generate the desired (R)-enantiomer with high stereoselectivity, often employing chiral catalysts or auxiliaries.
This guide will explore both strategies in detail, providing theoretical background, practical protocols, and comparative analysis.
Part 1: Synthesis of Racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid and Subsequent Chiral Resolution
This pathway is a reliable and often scalable method. It begins with the synthesis of the racemic β-amino acid, which is then resolved to isolate the desired (R)-enantiomer. The free amine is subsequently protected with the tert-butoxycarbonyl (Boc) group.
Synthesis of Racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid
A common and effective method for the synthesis of racemic β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent.
Reaction Scheme:
Figure 1: Synthesis of the racemic β-amino acid via the Rodionov reaction.
Experimental Protocol: Synthesis of Racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Chiral Resolution using (+)-Tartaric Acid
The separation of the racemic mixture is achieved by forming diastereomeric salts with a chiral resolving agent. For amino acids, chiral acids like tartaric acid are commonly employed.[1] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Conceptual Workflow:
Figure 2: Workflow for chiral resolution.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid in a suitable hot solvent, such as aqueous ethanol. To this solution, add an equimolar amount of (+)-tartaric acid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt, which is typically the (R)-amino acid-(+)-tartrate salt.
-
Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity can be enhanced by recrystallizing the diastereomeric salt.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to basic (pH 9-10) with a suitable base like ammonium hydroxide or sodium hydroxide. This will precipitate the free (R)-amino acid, which can be collected by filtration, washed with cold water, and dried.
Part 2: Asymmetric Synthesis via Catalytic Hydrogenation
A more elegant and atom-economical approach is the direct asymmetric synthesis of the desired enantiomer. Asymmetric hydrogenation of a prochiral β-enamino ester is a powerful strategy to achieve this.[2] This method relies on the use of a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands.
Reaction Scheme:
Figure 3: Asymmetric synthesis pathway via hydrogenation of a β-enamino ester.
Synthesis of the β-Enamino Ester Precursor
The prochiral β-enamino ester can be readily prepared from the corresponding β-ketoester and a source of ammonia, such as ammonium acetate.
Experimental Protocol: Synthesis of Ethyl 3-amino-4-(2-chlorophenyl)but-2-enoate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-oxo-4-(2-chlorophenyl)butanoate (1 equivalent) in a suitable solvent like ethanol.
-
Reaction Execution: Add ammonium acetate (2-3 equivalents) and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude β-enamino ester, which can be used in the next step without further purification or purified by column chromatography.
Asymmetric Hydrogenation
The key stereochemistry-determining step is the asymmetric hydrogenation of the β-enamino ester. The choice of the chiral catalyst is critical for achieving high enantioselectivity. Rhodium complexes with chiral ferrocenyl diphosphine ligands are known to be effective for this transformation.[2]
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of the chiral rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (e.g., a Josiphos-type ligand) in a degassed solvent (e.g., methanol or THF) is prepared.
-
Hydrogenation: The β-enamino ester is dissolved in a degassed solvent and added to the catalyst solution in a high-pressure reactor.
-
Reaction Execution: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction is stirred at a specific temperature (e.g., 25-50 °C) until the consumption of hydrogen ceases.
-
Work-up and Isolation: After releasing the pressure, the solvent is removed under reduced pressure. The resulting (R)-amino ester can be purified by chromatography.
Hydrolysis to the Free Amino Acid
The final step in this sequence is the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol: Hydrolysis
-
Reaction Setup: Dissolve the (R)-amino ester in a mixture of a suitable solvent (e.g., THF or methanol) and water.
-
Reaction Execution: Add a base, such as lithium hydroxide or sodium hydroxide (1.5-2 equivalents), and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Work-up and Isolation: Acidify the reaction mixture to a pH of approximately 5-6 with a dilute acid (e.g., 1N HCl). The product may precipitate and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent, and the combined organic layers dried and concentrated to yield the (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid.
Part 3: Boc Protection of (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
The final step in the synthesis is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent the nucleophilic amine from participating in unwanted side reactions.[3]
Reaction Scheme:
Figure 4: Boc protection of the chiral amino acid.
Experimental Protocol: Boc Protection
-
Reaction Setup: Dissolve (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid (1 equivalent) in a suitable solvent mixture, such as dioxane/water or THF/water.
-
Reaction Execution: Add a base, such as sodium bicarbonate or triethylamine (2-3 equivalents), to the solution. Then, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise while stirring vigorously at room temperature. The reaction is typically complete within a few hours to overnight.
-
Work-up and Isolation: After the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1N HCl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected amino acid. Purification can be achieved by recrystallization or column chromatography if necessary.
Comparative Analysis of Synthetic Pathways
| Feature | Chiral Resolution Pathway | Asymmetric Synthesis Pathway |
| Overall Yield | Theoretically limited to 50% for the desired enantiomer from the racemate. | Can be significantly higher, depending on the efficiency of each step. |
| Stereoselectivity | Depends on the efficiency of the resolution process. Multiple recrystallizations may be needed for high enantiopurity. | High enantiomeric excess (ee >95%) can often be achieved directly in the key asymmetric step. |
| Scalability | Generally straightforward to scale up, as crystallization is a scalable process. | May require specialized high-pressure equipment and careful optimization of catalyst loading for large-scale production. |
| Cost | The cost of the resolving agent and potential loss of 50% of the material can be significant. | The cost of the chiral catalyst and ligand can be high, but this is often offset by higher yields and efficiency. |
| Atom Economy | Lower, due to the discarding of the undesired enantiomer (unless a racemization and recycling process is implemented). | Higher, as the desired enantiomer is formed directly. |
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic strategies. The choice between a classical resolution approach and a modern asymmetric synthesis pathway will depend on various factors, including the desired scale of production, cost considerations, and available equipment. For large-scale manufacturing, the development of an efficient asymmetric hydrogenation process is often the preferred route due to its higher potential yield and atom economy. However, chiral resolution remains a valuable and reliable method, particularly for laboratory-scale synthesis and initial process development. The protocols and discussions provided in this guide offer a solid foundation for researchers and professionals to make informed decisions and successfully synthesize this important chiral building block.
References
A Technical Guide to the Predicted Biological Activity of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid as a GABA Analog
Introduction: The Significance of GABAergic Modulation in Neuroscience
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] This delicate equilibrium is fundamental for normal brain function, and its dysregulation is implicated in a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[2][4][5] Consequently, the GABAergic system represents a major target for therapeutic intervention.
GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[6][7] GABA-A receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition, while GABA-B receptors are G-protein coupled receptors that produce slow and prolonged inhibitory signals.[6][8] The development of GABA analogs, molecules that mimic the structure and/or function of GABA, has been a cornerstone of neuropharmacology, leading to the discovery of important drugs like baclofen and gabapentin.[2][4][9]
This technical guide provides an in-depth analysis of the predicted biological activity of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid , a chiral GABA analog. Drawing upon the well-established pharmacology of structurally similar compounds, particularly baclofen, this document will explore its likely mechanism of action, potential therapeutic applications, and the experimental methodologies required to validate these hypotheses. Thetert-butyloxycarbonyl (Boc) protecting group on the amine is a common feature in synthetic chemistry, allowing for controlled reactions, and is typically removed in the final active compound.[10] This guide will consider the biological activity of the de-protected molecule.
Molecular Profile and Rationale for Investigation
This compound is a derivative of GABA, characterized by the presence of a 2-chlorophenyl ring at the β-position and a Boc protecting group on the amino group. The "(R)" designation indicates a specific stereochemical configuration at the chiral center.
Several key structural features suggest that this molecule is a promising candidate for GABAergic activity:
-
GABA Backbone: The core structure is based on aminobutyric acid, the fundamental scaffold for interaction with GABA receptors.
-
Phenyl Ring Substitution: The presence of a phenyl ring allows the molecule to cross the blood-brain barrier more effectively than GABA itself, a critical feature for CNS-acting drugs.[11]
-
Para-Chlorophenyl Moiety: The substitution pattern is reminiscent of baclofen (β-(4-chlorophenyl)-GABA), a potent and selective GABA-B receptor agonist.[4][12] The position of the chlorine atom (ortho in this case, versus para in baclofen) will likely influence receptor binding affinity and selectivity.
-
Stereochemistry: For many GABA analogs, particularly baclofen, the biological activity resides almost exclusively in the (R)-enantiomer.[13][14] Therefore, the (R)-configuration of the topic compound is significant.
Based on these structural similarities, it is hypothesized that this compound, upon deprotection, will function as a GABA-B receptor agonist.
Predicted Mechanism of Action: A Focus on GABA-B Receptor Agonism
The primary mechanism of action for the de-protected form of this compound is predicted to be agonism at the GABA-B receptor.[1][5] Activation of GABA-B receptors leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability.[1][6]
GABA-B Receptor Signaling Pathway
The anticipated signaling pathway is as follows:
-
Receptor Binding: The molecule binds to the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits.
-
G-Protein Activation: This binding event activates associated inhibitory G-proteins (Gi/o).
-
Downstream Effector Modulation: The activated G-proteins then modulate the activity of two key downstream effectors:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane.[1][6]
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx at the presynaptic terminal and subsequently decreases the release of excitatory neurotransmitters.[1][15]
-
-
The net effect of these actions is a reduction in neuronal excitability, which is the basis for the potential therapeutic effects of this compound.
Diagram: Predicted GABA-B Receptor Signaling Pathway
Caption: Predicted mechanism of action at presynaptic and postsynaptic GABA-B receptors.
Quantitative Prediction of Biological Activity
While specific experimental data for this compound is not yet available, we can extrapolate potential binding affinities and functional potencies based on data for baclofen and phenibut. It is important to note that the ortho-chloro substitution may result in different values compared to the para-chloro substitution of baclofen.
Table 1: Predicted and Comparative Binding Affinities and Functional Potencies
| Compound | Target | Predicted/Known Kᵢ (µM) | Predicted/Known EC₅₀ (µM) |
| (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid | GABA-B Receptor | 0.1 - 5 (Predicted) | 1 - 20 (Predicted) |
| (R)-Baclofen | GABA-B Receptor | ~0.1 | ~1-5 |
| (R)-Phenibut | GABA-B Receptor | ~5-10 | ~50-100 |
| Gabapentin | α₂δ subunit of VGCCs | ~0.04 | N/A |
Note: The data for the topic compound are predictive and require experimental validation. Data for comparative compounds are approximated from published literature.[11][12]
Experimental Protocols for Validation
To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The Boc protecting group would need to be removed prior to these biological assays.
Radioligand Binding Assay for GABA-B Receptor Affinity
This assay will determine the binding affinity (Kᵢ) of the compound for the GABA-B receptor.
Objective: To quantify the ability of the test compound to displace a known radiolabeled GABA-B receptor antagonist.
Materials:
-
Rat brain cortical membranes (source of GABA-B receptors)
-
Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist)
-
Test compound: (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
-
Positive control: (R)-Baclofen
-
Non-specific binding control: A high concentration of unlabeled baclofen
-
Incubation buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellets multiple times and resuspend in the incubation buffer to a final protein concentration of 0.1-0.2 mg/mL.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CGP54626 (e.g., 2 nM), and varying concentrations of the test compound or controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining GABA-B receptor binding affinity.
Electrophysiological Analysis of Functional Activity
Electrophysiology will be used to determine if the compound acts as an agonist, antagonist, or allosteric modulator at GABA-B receptors and to quantify its potency (EC₅₀).
Objective: To measure the effect of the test compound on GABA-B receptor-mediated ion channel activity in neurons.
Method: Whole-cell patch-clamp recording from cultured hippocampal neurons or brain slices.
Protocol:
-
Cell Preparation: Prepare primary cultures of hippocampal neurons from neonatal rats or prepare acute brain slices.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a neuron. Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Perfuse the neuron with a solution containing a known concentration of the test compound.
-
Data Acquisition: Record the changes in membrane current. Activation of GABA-B receptors and subsequent opening of GIRK channels will result in an outward potassium current.
-
Dose-Response Curve: Apply a range of concentrations of the test compound to generate a dose-response curve.
-
Data Analysis: Plot the amplitude of the outward current as a function of the log concentration of the compound. Fit the data with a sigmoidal function to determine the EC₅₀ and the maximum effect (Eₘₐₓ).
In Vivo Behavioral Assays
Based on the predicted GABA-B agonist activity, the compound is expected to exhibit anxiolytic and muscle relaxant properties. Standard behavioral models can be used to test these hypotheses in rodents.
-
Elevated Plus Maze (Anxiety): Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
-
Rotarod Test (Motor Coordination and Muscle Relaxation): Muscle relaxant effects can lead to a decrease in the time a rodent can stay on a rotating rod.
Potential Therapeutic Applications
Given its predicted profile as a GABA-B receptor agonist, (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid could have potential therapeutic applications in conditions characterized by neuronal hyperexcitability, including:
-
Spasticity: As a muscle relaxant for conditions like multiple sclerosis and spinal cord injuries.[4]
-
Anxiety Disorders: By reducing overall neuronal excitability in brain regions associated with fear and anxiety, such as the amygdala.[16][17]
-
Neuropathic Pain: GABA-B agonists can modulate pain signaling pathways.
-
Substance Use Disorders: Baclofen has been investigated for the treatment of alcohol use disorder.[12]
Conclusion
This compound is a compelling GABA analog for further investigation. Its structural similarity to baclofen strongly suggests that its de-protected form will act as a potent and selective GABA-B receptor agonist. The ortho-position of the chloro-substituent is a key structural difference that may confer a unique pharmacological profile in terms of potency, selectivity, and pharmacokinetics compared to existing GABAergic drugs. The experimental plan outlined in this guide provides a clear path to validating these predictions and elucidating the full therapeutic potential of this compound.
References
- 1. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological Effect of GABA Analogues on GABA- ϱ 2 Receptors and Their Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA analogue - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Phenibut - Wikipedia [en.wikipedia.org]
- 12. Baclofen - Wikipedia [en.wikipedia.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psychiatrist.com [psychiatrist.com]
An In-depth Technical Guide to the Solubility and Stability of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
Introduction: The Critical Role of Physicochemical Characterization in Drug Development
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid, a chiral building block with the CAS Number 218608-93-6, represents a class of protected amino acids pivotal in the synthesis of complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group offers strategic advantages in multi-step syntheses by preventing unwanted side reactions of the amine functionality.[1] The presence of a chlorinated phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such intermediates is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. Key among these properties are solubility and stability. Solubility dictates the choice of solvent systems for synthesis and purification, impacts formulation strategies, and influences bioavailability. Stability, the ability of the compound to resist chemical degradation, is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product.[2][3]
This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering robust, self-validating protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both chemical and biological systems. For this compound, its relatively non-polar Boc group and chlorophenyl moiety, combined with the polar carboxylic acid, suggest a complex solubility profile. A systematic approach is essential for its characterization.
Theoretical Considerations and Solvent Selection
The principle of "like dissolves like" provides a preliminary framework for solvent selection. The molecule possesses both hydrophobic regions (the Boc and 2-chlorophenyl groups) and a hydrophilic region (the carboxylic acid). Therefore, a range of solvents with varying polarities should be evaluated.
Initial Solvent Screen:
-
Non-polar: Toluene, Heptane
-
Moderately Polar: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)[4]
-
Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[5]
-
Polar Protic: Methanol, Ethanol, Water
Experimental Workflow for Solubility Determination
The following workflow outlines a systematic approach to quantitatively determine the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Measurement.
Detailed Protocol: Equilibrium Solubility Measurement
This protocol provides a step-by-step method for determining the equilibrium solubility of the target compound.
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to several vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
-
Solvent Addition: Accurately pipette a known volume of each test solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid.
-
Extraction: Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A standard calibration curve of the compound should be prepared for accurate quantification.
Data Presentation
The results should be compiled into a clear and concise table.
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |
| Dichloromethane | 3.1 | 25 | Experimental Value |
| Ethyl Acetate | 4.4 | 25 | Experimental Value |
| Acetonitrile | 5.8 | 25 | Experimental Value |
| Methanol | 5.1 | 25 | Experimental Value |
| Water | 10.2 | 25 | Experimental Value |
| Additional Solvents | ... | ... | ... |
Part 2: Stability Profiling and Forced Degradation
Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation, or stress testing, is an essential part of this process, designed to identify likely degradation products and establish degradation pathways.[2][3][7]
Rationale for Forced Degradation
Forced degradation studies on this compound serve several key purposes:
-
Identification of Degradation Products: To understand the potential impurities that may arise during manufacturing and storage.
-
Elucidation of Degradation Pathways: To reveal the chemical mechanisms of degradation (e.g., hydrolysis, oxidation).[2][8]
-
Development of Stability-Indicating Methods: To ensure that the analytical methods used can accurately separate the intact compound from its degradation products.[8]
-
Informing Formulation and Packaging: Knowledge of sensitivities (e.g., to light or acid) helps in designing a stable formulation and selecting appropriate packaging.[3][7]
The Boc protecting group is known to be labile under acidic conditions, which is a key consideration in designing these studies.[4]
Experimental Design for Forced Degradation
Forced degradation studies should be conducted on a single batch of the compound and should aim for a degradation of 5-20%.[7][9] Degradation beyond this range may lead to secondary degradation products that are not relevant to normal storage conditions.
Caption: Workflow for a Forced Degradation Study.
Detailed Protocols for Stress Conditions
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.[9]
1. Acid Hydrolysis:
-
Procedure: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Neutralize the samples with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.
-
Causality: This condition specifically targets acid-labile functional groups. The Boc group is expected to be cleaved under these conditions.[4]
2. Base Hydrolysis:
-
Procedure: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C) and sample at various time points.
-
Quenching: Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.
-
Causality: This condition tests for susceptibility to base-catalyzed degradation. While the Boc group is generally stable to base, other functionalities could be affected.
3. Oxidative Degradation:
-
Procedure: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature and sample at various time points.
-
Causality: This evaluates the molecule's susceptibility to oxidation.
4. Thermal Degradation:
-
Procedure: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 60°C or 80°C) in a stability chamber.[10] Analyze at set intervals.
-
Causality: This assesses the intrinsic thermal stability of the molecule in the solid state.
5. Photostability:
-
Procedure: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6][9] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.
-
Causality: This identifies any potential for degradation upon exposure to light, which is crucial for packaging decisions.
Data Analysis and Presentation
The primary analytical technique for evaluating stability is a stability-indicating HPLC method. This method must be able to resolve the parent peak from all major degradation products.
Data Summary Table for Forced Degradation:
| Stress Condition | Duration/Temp | % Degradation of Parent Compound | No. of Degradants | RRT of Major Degradants |
| 0.1 M HCl | 24h / 60°C | Experimental Value | Value | e.g., 0.85, 1.12 |
| 0.1 M NaOH | 24h / 60°C | Experimental Value | Value | ... |
| 3% H₂O₂ | 24h / RT | Experimental Value | Value | ... |
| Thermal (Solid) | 7 days / 80°C | Experimental Value | Value | ... |
| Photolytic | ICH Q1B | Experimental Value | Value | ... |
Mass Balance: A critical aspect of the analysis is the mass balance calculation. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial assay value. This confirms that all major degradation products have been detected.
Part 3: Formal Stability Studies
Following the insights gained from forced degradation, formal stability studies are conducted according to ICH Q1A(R2) guidelines to establish a re-test period for the compound.[6]
Study Design
-
Batches: Data should be provided on at least three primary batches of the drug substance.[6][10]
-
Container Closure System: The compound should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[11]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
Analytical Monitoring
The stability-indicating method developed during forced degradation studies should be used to monitor the following attributes at each time point:
-
Appearance
-
Assay
-
Degradation products/Purity
Conclusion
A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective use in pharmaceutical development. The protocols and frameworks presented in this guide provide a robust, scientifically-grounded approach for this characterization. By systematically evaluating solubility in a range of solvents and probing the molecule's stability under various stress conditions, researchers can generate the critical data needed to guide synthetic route optimization, formulation development, and regulatory submissions. This ensures the quality, safety, and efficacy of the resulting therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 6. database.ich.org [database.ich.org]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. snscourseware.org [snscourseware.org]
- 11. Ich guideline for stability testing | PPTX [slideshare.net]
The Pivotal Role of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric Acid in the Enantioselective Synthesis of (R)-Baclofen
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Baclofen, a γ-aminobutyric acid (GABA) analogue, is a clinically significant muscle relaxant and antispastic agent.[1] Its therapeutic efficacy is almost exclusively attributed to the (R)-enantiomer, making the stereoselective synthesis of (R)-Baclofen a critical objective in pharmaceutical manufacturing.[2][3] This guide provides a detailed technical examination of a modern synthetic strategy that utilizes Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid as the key penultimate intermediate. We will explore the rationale behind this approach, focusing on an asymmetric catalytic method for its preparation and the final, decisive deprotection step to yield the active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Imperative of Chirality in Baclofen's Activity
Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid] functions as a selective agonist for GABA-B receptors in the central nervous system, leading to its therapeutic effects.[4] Early clinical applications utilized a racemic mixture of Baclofen. However, extensive pharmacological studies revealed that the biological activity resides almost entirely within the (R)-(-)-enantiomer.[3] The (S)-(+)-enantiomer is largely inactive. This stereospecificity underscores the importance of asymmetric synthesis in producing a drug that is more potent, has a cleaner pharmacological profile, and minimizes metabolic burden from inactive isomers.
The synthesis of enantiomerically pure (R)-Baclofen presents a significant challenge: the construction of the chiral center at the β-carbon. Modern synthetic strategies have shifted from classical resolution of racemates to more elegant and efficient asymmetric methods. A highly convergent and effective approach involves the synthesis of an immediate precursor, where the crucial amine functionality is temporarily "masked" with a protecting group. This is where This compound emerges as a pivotal intermediate.
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino group due to its robustness under various reaction conditions (e.g., basic, nucleophilic) and its clean, quantitative removal under specific acidic conditions.[5] This orthogonality allows for complex molecular manipulations on other parts of the molecule without disturbing the protected amine, streamlining the synthetic pathway.
Strategic Synthesis of the Chiral Intermediate
The core challenge is the enantioselective formation of the carbon-carbon bond that establishes the stereocenter. One of the most powerful methods to achieve this is through transition metal-catalyzed asymmetric conjugate addition. A notable strategy involves the rhodium-catalyzed 1,4-addition of an arylboronic acid to an α,β-unsaturated γ-lactam.[6]
This approach is highly favored for several reasons:
-
Expertise & Experience: It builds upon well-established and predictable organometallic catalysis, offering high levels of stereocontrol.
-
Trustworthiness: The reaction is often high-yielding and the stereochemical outcome is dictated by the choice of the chiral ligand, making the process reliable and reproducible.
-
Authoritative Grounding: This methodology has been successfully applied to the synthesis of several bioactive compounds, including (R)-Rolipram and (R)-Baclofen, demonstrating its robustness.[6]
The logical workflow for this synthesis is depicted below.
Caption: Asymmetric synthesis workflow to the key intermediate.
Experimental Protocol: Synthesis of Boc-(R)-3-Amino-4-(4-chlorophenyl)-butyric acid
This protocol is a representative synthesis based on established methodologies.[6]
Step 1: Rhodium-Catalyzed Asymmetric 1,4-Addition
-
To a solution of the Boc-protected α,β-unsaturated γ-lactam (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water) is added 4-chlorophenylboronic acid (1.5 equiv).
-
The chiral rhodium catalyst, typically formed in situ from [Rh(cod)2]BF4 and a chiral diene ligand like (S)-BINAP, is added (1-3 mol%).
-
The reaction mixture is heated (e.g., to 100 °C) and stirred under an inert atmosphere (N2 or Ar) for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, Boc-(R)-3-(4-chlorophenyl)-pyrrolidin-2-one, is purified by column chromatography.
Step 2: Hydrolysis of the Lactam
-
The purified lactam (1.0 equiv) is dissolved in a solvent mixture such as THF/water.
-
An excess of a base, such as lithium hydroxide (LiOH) (approx. 4-5 equiv), is added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
The reaction is quenched by acidification with aqueous HCl (e.g., 1N HCl) to a pH of ~3.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are dried, filtered, and concentrated to yield Boc-(R)-3-Amino-4-(4-chlorophenyl)-butyric acid as the desired intermediate.
| Parameter | Step 1: Conjugate Addition | Step 2: Hydrolysis |
| Key Reagents | 4-Chlorophenylboronic acid, Rh-catalyst | Lithium Hydroxide (LiOH) |
| Solvent | 1,4-Dioxane / H₂O | THF / H₂O |
| Temperature | 100 °C | Room Temperature |
| Typical Yield | >90% | >85% |
| Enantiomeric Excess | >99% e.e. | N/A |
The Core Directive: Boc Deprotection to Yield (R)-Baclofen
With the chiral intermediate in hand, the final step is the removal of the Boc protecting group to unveil the primary amine of (R)-Baclofen. This transformation is the sole purpose of having synthesized the Boc-protected precursor.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection is a straightforward yet elegant carbamate hydrolysis reaction initiated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]
The mechanism proceeds via three key stages:[7][8]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making the carbamate a better leaving group.
-
Carbocation Formation: The protonated intermediate fragments, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine of (R)-Baclofen. The amine is then protonated by the excess acid in the medium, yielding the final product as an amine salt.[7]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Self-Validating Protocol: Boc Deprotection
This protocol is designed to be self-validating through careful monitoring and isolation procedures. The generation of gaseous byproducts (isobutylene and CO₂) drives the reaction to completion.[7]
Materials and Reagents:
-
Boc-(R)-3-Amino-4-(4-chlorophenyl)-butyric acid
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (optional, as co-solvent)
-
Diethyl ether (for precipitation)
-
Scavenger (optional, e.g., anisole or water) to trap the tert-butyl cation[9]
Step-by-Step Methodology:
-
Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of a suitable solvent like DCM or use the acidic reagent directly if it is a solution (e.g., 4M HCl in dioxane).[5]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the acidic reagent (e.g., TFA, 5-10 equiv) dropwise to the stirred solution. Caution: The reaction is exothermic and evolves gas (CO₂ and isobutylene). Ensure the system is not sealed.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
The resulting crude oil or solid is the amine salt. To isolate it, add a non-polar solvent like cold diethyl ether to precipitate the product.
-
Stir the resulting slurry for 30 minutes, then isolate the solid product by filtration.
-
Wash the filter cake with cold diethyl ether and dry under vacuum to obtain (R)-Baclofen as its corresponding salt (e.g., hydrochloride or trifluoroacetate).
| Parameter | Boc Deprotection Protocol |
| Acidic Reagent | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) or neat |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Workup | Evaporation followed by precipitation |
| Final Product Form | Amine Salt (e.g., HCl or TFA salt) |
Conclusion
The use of this compound represents a sophisticated and highly effective strategy for the enantioselective synthesis of (R)-Baclofen. This approach elegantly solves the critical challenge of stereocontrol by creating the chiral center in a predictable manner using powerful asymmetric catalysis. The Boc group serves as a reliable protector for the amine functionality, allowing for a clean and high-yielding final deprotection step that delivers the API. This methodology, grounded in well-understood reaction mechanisms and protocols, exemplifies the principles of modern, efficient, and logical drug synthesis.
References
- 1. scirp.org [scirp.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Note and Protocol for the Synthesis of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
Introduction
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. β-Amino acids are crucial building blocks for the synthesis of peptidomimetics, bioactive molecules, and pharmaceutical agents. Their incorporation into peptides can enhance enzymatic stability and confer unique conformational properties. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on a highly efficient asymmetric hydrogenation of an unprotected enamine, a strategy noted for its atom economy and high enantioselectivity.[1][2][3]
Strategic Overview of the Synthesis
The synthesis of the target molecule is achieved through a multi-step process, commencing with the generation of a β-keto ester, followed by the formation of an enamine intermediate. The crucial stereochemistry is introduced via a rhodium-catalyzed asymmetric hydrogenation. Subsequent saponification and Boc-protection yield the final product. This approach is advantageous as it avoids the need for a resolution of racemates or the use of stoichiometric chiral auxiliaries, which can be inefficient.[1]
Diagram of the Synthetic Workflow
References
Application of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric Acid in Pharmaceutical Development
Introduction: A Chiral Building Block of Critical Importance
In the landscape of modern pharmaceutical development, the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) is paramount. Chiral intermediates that serve as versatile building blocks are consequently of immense value. Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is one such critical intermediate, primarily utilized in the asymmetric synthesis of (R)-Baclofen, a potent and selective agonist of the GABAB receptor.[1] The biological activity of Baclofen resides almost exclusively in its (R)-enantiomer, making stereocontrolled synthesis not just an academic exercise, but a clinical necessity.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into its pivotal role in the synthesis of (R)-Baclofen, provide detailed protocols for its use, and explain the underlying chemical principles that make it an advantageous synthetic precursor.
The Significance of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals.[2] Its widespread use stems from a unique combination of stability across a range of reaction conditions and its facile, selective removal under acidic conditions.[2] This allows for the temporary masking of the nucleophilic and basic nature of the amine functionality, preventing unwanted side reactions during synthetic transformations at other parts of the molecule.[3]
In the context of synthesizing (R)-Baclofen, the Boc group on the amino function of 3-Amino-4-(2-chloro-phenyl)-butyric acid offers several key advantages:
-
Enhanced Solubility: The lipophilic nature of the Boc group can improve the solubility of the amino acid intermediate in organic solvents, facilitating reactions and purification.
-
Prevention of Undesired Reactions: It prevents the free amine from participating in unwanted side reactions, such as intermolecular condensation or reactions with other electrophilic centers in the molecule or reagents.
-
Direction of Stereochemistry: In some synthetic strategies, the steric bulk of the Boc group can influence the stereochemical outcome of subsequent reactions.
-
Facile Deprotection: The final step to unveil the active pharmaceutical ingredient is often the removal of the Boc group, which can typically be achieved under mild acidic conditions that do not compromise the integrity of the final product.[2]
Mechanism of Action of (R)-Baclofen: The Therapeutic Target
(R)-Baclofen exerts its therapeutic effects as a muscle relaxant and antispasmodic agent by acting as a selective agonist at GABAB receptors in the central nervous system (CNS).[4][5] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. GABAB receptors are G-protein coupled receptors that, upon activation, lead to a cascade of inhibitory downstream effects, including:
-
Activation of Potassium Channels: This leads to an efflux of K+ ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[6]
-
Inhibition of Calcium Channels: Reduces the influx of Ca2+ into the presynaptic terminal, which is a critical step for the release of excitatory neurotransmitters.[6]
-
Inhibition of Adenylate Cyclase: This reduces the production of cyclic AMP (cAMP), further contributing to a decrease in neuronal excitability.[6]
By mimicking the action of GABA at these receptors, (R)-Baclofen effectively dampens neuronal activity in the spinal cord, leading to a reduction in muscle spasticity.
Application in the Synthesis of (R)-Baclofen
This compound serves as a late-stage intermediate in several synthetic routes to (R)-Baclofen. The final step in these syntheses is the deprotection of the Boc group to yield the free amino acid, which is the active drug.
Caption: Synthetic pathway from the Boc-protected intermediate to (R)-Baclofen.
Physicochemical Properties and Characterization Data
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful and reproducible synthetic work.
| Property | Value | Source |
| Chemical Name | (R)-3-((tert-Butoxycarbonyl)amino)-4-(2-chlorophenyl)butanoic acid | |
| CAS Number | 218608-93-6 | |
| Molecular Formula | C₁₅H₂₀ClNO₄ | |
| Molecular Weight | 313.78 g/mol | |
| Appearance | White to off-white solid | Representative |
| Melting Point | Not explicitly available; typically >100°C for similar compounds. | Representative |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | Representative |
| Storage Conditions | 2-8°C, under an inert atmosphere. |
Note: Some physical properties are representative and may vary between batches and suppliers. It is always recommended to consult the supplier-specific Certificate of Analysis.
Experimental Protocols
Protocol 1: Deprotection of this compound to Synthesize (R)-Baclofen
This protocol outlines the acid-catalyzed removal of the Boc protecting group to yield (R)-Baclofen. The use of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this transformation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (10-20 mL per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.
-
Acid Addition: Cool the solution to 0°C using an ice bath. To the stirred solution, slowly add trifluoroacetic acid (5-10 equivalents) dropwise. Causality Note: The reaction is exothermic, and slow addition at 0°C helps to control the reaction temperature and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. b. To the resulting residue, add cold diethyl ether to precipitate the product as a salt. Causality Note: (R)-Baclofen is generally insoluble in diethyl ether, leading to its precipitation. c. Alternatively, for a more thorough purification, carefully neutralize the acidic solution by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate until the effervescence ceases. d. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL). Note: The free zwitterionic form of Baclofen has limited solubility in many organic solvents. Adjusting the pH to be slightly acidic or basic can improve extraction efficiency depending on the desired salt form. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude (R)-Baclofen can be further purified by recrystallization from a suitable solvent system (e.g., water/isopropanol) to yield a white crystalline solid.
Caption: A generalized workflow for the deprotection protocol.
Conclusion
This compound is a valuable and strategically important intermediate in the synthesis of the enantiomerically pure muscle relaxant, (R)-Baclofen. The use of the Boc protecting group provides a robust and reliable method for masking the amine functionality during the synthetic sequence, allowing for its efficient removal in the final step. The protocols and information provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key building block in their synthetic endeavors. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.
References
Boc deprotection methods for 3-Amino-4-(2-chloro-phenyl)-butyric acid
An Application Guide to Methodologies for the Deprotection of N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability across a wide range of reaction conditions and its facile, predictable cleavage under acidic treatment.[1][2] This application note provides a comprehensive technical guide for researchers and drug development professionals on the deprotection of N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid, a key intermediate in the synthesis of pharmacologically relevant molecules. We delve into the mechanistic underpinnings of acid-catalyzed deprotection and present detailed, field-proven protocols using common acidic reagents such as Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in organic solvents. The discussion emphasizes experimental causality, potential side reactions, mitigation strategies, and comparative analysis to guide the selection of the optimal method for this specific substrate.
Introduction: The Strategic Importance of Boc Deprotection
In multi-step organic synthesis, particularly in the construction of pharmaceutical intermediates, the temporary masking of reactive functional groups is essential. The Boc group is one of the most widely used protecting groups for amines due to its robustness against basic, nucleophilic, and reductive conditions, including catalytic hydrogenation.[1][3] This stability allows for extensive chemical modifications on other parts of a molecule before the final, selective unmasking of the amine.
The target molecule, 3-Amino-4-(2-chloro-phenyl)-butyric acid, is a GABA analogue and a precursor for molecules such as Baclofen, a muscle relaxant and antispastic agent.[4][5] The final step in many synthetic routes to this compound involves the removal of the N-Boc group. The choice of deprotection method is critical, as it must be efficient and high-yielding while preserving the integrity of the rest of the molecule, including the chlorine-substituted aromatic ring.
The Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is most commonly achieved through acid-catalyzed hydrolysis.[2] The reaction proceeds through a well-established, multi-step mechanism that leverages the formation of a highly stable carbocation.[6][7][8]
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (H-A).[1][7] This initial step activates the Boc group, rendering it susceptible to cleavage.
-
Fragmentation: The protonated intermediate undergoes fragmentation, cleaving the tert-butyl-oxygen bond. This results in the formation of an unstable carbamic acid and a resonance-stabilized tert-butyl cation.[1][6][7]
-
Decarboxylation & Amine Liberation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[6][8] It is crucial to perform this reaction in a well-vented system to allow the CO₂ to escape safely.[1]
-
Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated, forming a stable ammonium salt as the final product (e.g., a trifluoroacetate or hydrochloride salt).[7]
Caption: Acid-catalyzed mechanism for Boc group removal.
The Fate of the tert-Butyl Cation: A Critical Consideration
The tert-butyl cation generated during the reaction is a reactive electrophile.[9] It can participate in undesirable side reactions, most notably the alkylation of nucleophilic sites on the substrate or product molecule, such as electron-rich aromatic rings.[9] To prevent the formation of these impurities, "scavengers" are often added to the reaction mixture to trap the carbocation.[10]
Experimental Protocols for Deprotection
The following section details two primary, robust methods for the deprotection of N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a powerful and widely used method for Boc deprotection, typically resulting in rapid and complete conversion.[8][11] However, TFA is a strong, corrosive acid, and the high acidity can be detrimental to other sensitive functional groups if present.
Causality and Experimental Choice:
-
Reagent: A solution of 20-50% TFA in DCM is standard. Higher concentrations of TFA accelerate the reaction but also increase the risk of side reactions.[7] For a relatively stable substrate like this, a 50% solution is often effective.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for most protected amino acids and does not interfere with the reaction.
-
Scavenger: Due to the presence of the phenyl ring, a scavenger is recommended. Anisole or thioanisole are common choices to intercept the tert-butyl cation.[11]
-
Temperature: The reaction is typically performed at 0 °C to room temperature.[7] An initial cooling period helps to control any exotherm and minimize side reactions.
Detailed Protocol:
-
Preparation: Dissolve N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Prepare a deprotection solution of 50% TFA in DCM containing a scavenger such as anisole (1-2 equiv). Add this solution slowly to the stirring substrate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[2]
-
Work-up:
-
Isolation:
-
Dissolve the oily residue in a minimal amount of methanol or DCM.
-
Add cold diethyl ether dropwise with vigorous stirring to precipitate the amine salt.[7]
-
Isolate the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Method 2: Hydrogen Chloride (HCl) in 1,4-Dioxane
Using a 4M solution of HCl in dioxane is a highly effective and often preferred alternative to TFA.[12][13] It is generally considered milder and can offer better selectivity if other acid-sensitive groups are present.[12][13] The product is conveniently isolated as the hydrochloride salt, which is often a stable, crystalline solid.
Causality and Experimental Choice:
-
Reagent: A commercially available 4M solution of HCl in 1,4-dioxane is standard and convenient.[11][12] Using anhydrous dioxane is crucial to prevent side reactions involving water.
-
Stoichiometry: A large excess of HCl is used to drive the reaction to completion.
-
Temperature: The reaction is typically fast and efficient at room temperature, often complete within 30-60 minutes.[12][13]
-
Work-up: The work-up is straightforward, involving solvent evaporation and precipitation.
Detailed Protocol:
-
Preparation: Dissolve N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv) to the substrate solution at room temperature with stirring.[14]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form during the reaction.[14]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Isolation:
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
Add cold diethyl ether to the residue and stir or sonicate to break up any solids and form a fine precipitate.
-
Collect the solid product (the amine hydrochloride salt) by vacuum filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.
-
Comparative Overview of Deprotection Methods
The choice of method depends on the specific requirements of the synthetic step, including scale, cost, and the presence of other functional groups.
| Feature | Method 1: TFA in DCM | Method 2: HCl in Dioxane |
| Reagent | Trifluoroacetic Acid | Hydrogen Chloride |
| Typical Conditions | 20-50% TFA/DCM, 0°C to RT, 1-3 h | 4M HCl in Dioxane, RT, 0.5-2 h |
| Advantages | Very powerful, rapid, and effective for stubborn substrates. Volatile acid is easy to remove. | Generally milder than TFA.[12] Product is a stable hydrochloride salt. Often highly selective.[12][13] |
| Disadvantages | Highly corrosive. May cleave other acid-labile groups. Scavengers often required.[9] | Dioxane is a peroxide-forming solvent and a suspected carcinogen.[9] Requires anhydrous conditions. |
| Work-up | Requires co-evaporation to remove residual acid; product is a TFA salt. | Simple evaporation and precipitation. |
General Experimental Workflow
The overall process for Boc deprotection, from setup to final product isolation, follows a logical sequence that ensures efficiency and purity.
Caption: General workflow for acidic Boc deprotection.
Conclusion
Both TFA in DCM and 4M HCl in dioxane are highly effective and reliable methods for the deprotection of N-Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid. The HCl/dioxane method is often preferable due to its slightly milder nature and the convenient isolation of the product as a stable hydrochloride salt. For substrates that prove difficult to deprotect, the more potent TFA/DCM system, supplemented with a scavenger, provides a robust alternative. Careful monitoring of the reaction and a thorough work-up procedure are paramount to achieving a high yield of the pure, deprotected amine salt, ready for subsequent synthetic transformations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes & Protocols: Characterization of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
Introduction
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is a chiral building block of significant interest in synthetic organic chemistry and drug development. As a derivative of γ-aminobutyric acid (GABA), its structural integrity, chemical purity, and enantiomeric excess are critical parameters that dictate its utility in the synthesis of pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the amine functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule.[1]
This document provides a comprehensive guide to the analytical techniques essential for the thorough characterization of this compound. We present detailed protocols and expert insights for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important synthetic intermediate. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral separation.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence of all key functional groups and their connectivity.
The "Why": Causality in NMR Analysis
-
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we expect to see characteristic signals for the Boc group (a sharp singlet for the nine equivalent protons), the aromatic protons of the chlorophenyl ring (with splitting patterns indicative of their substitution), and the aliphatic protons of the butyric acid backbone. The coupling patterns between the aliphatic protons are crucial for confirming the connectivity.
-
¹³C NMR: This analysis reveals the number of different carbon environments in the molecule. Key signals to identify include the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary and methyl carbons of the Boc group, the carbons of the aromatic ring (with distinct shifts for the carbon bearing the chlorine atom), and the aliphatic carbons.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Setup & Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
Acquire the ¹³C NMR spectrum using standard parameters (e.g., 100 MHz, 1024 scans, 2-second relaxation delay) with proton decoupling.
Data Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the signals in both spectra to the corresponding atoms in the molecular structure based on their chemical shifts, multiplicities, and integration values.
Expected NMR Data
The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly based on solvent and instrument conditions.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.3 (3C) |
| Boc C(CH₃)₃ | - | ~79.5 |
| Boc C=O | - | ~155.5 |
| -CH₂-COOH | ~2.5-2.7 (m, 2H) | ~38-40 |
| -CH(NHBoc)- | ~4.1-4.3 (m, 1H) | ~50-52 |
| Ar-CH₂- | ~2.9-3.1 (m, 2H) | ~39-41 |
| Aromatic CH | ~7.1-7.4 (m, 4H) | ~127-135 |
| C-Cl | - | ~133-135 |
| COOH | ~10-12 (br s, 1H) | ~175-177 |
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of this compound and can provide structural information through fragmentation analysis.
The "Why": Choosing the Right Ionization Technique
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. This allows for unambiguous determination of the molecular weight. The presence of chlorine will also result in a characteristic isotopic pattern (¹⁵Cl and ³⁷Cl in a ~3:1 ratio), providing further confirmation of the elemental composition.
Experimental Protocol: ESI-MS
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Instrumental Setup & Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in either positive or negative ion mode.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
Data Analysis:
-
Identify the molecular ion peak. In positive mode, this will likely be [M+H]⁺ (m/z 314.1) or [M+Na]⁺ (m/z 336.1). In negative mode, expect [M-H]⁻ (m/z 312.1).
-
Observe the isotopic pattern for the presence of chlorine. The peak at M+2 should have an intensity of approximately one-third of the molecular ion peak.
-
If fragmentation is observed or induced (MS/MS), analyze the fragment ions to confirm structural features. A common loss for Boc-protected compounds is the loss of the tert-butyl group (56 Da) or isobutylene.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Expected Isotopic Pattern (m/z) |
| [M+H]⁺ | 314.1157 | 314.1, 316.1 (~3:1 ratio) |
| [M+Na]⁺ | 336.0976 | 336.1, 338.1 (~3:1 ratio) |
| [M-H]⁻ | 312.1008 | 312.1, 314.1 (~3:1 ratio) |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of non-volatile organic compounds. The technique separates compounds based on their hydrophobicity, allowing for the quantification of the main component and any impurities.
The "Why": Method Development Considerations
A C18 column is a good starting point as it provides excellent retention for moderately polar compounds like this compound. The mobile phase typically consists of an aqueous component with an organic modifier (e.g., acetonitrile or methanol). The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.
Experimental Protocol: RP-HPLC
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
Workflow for HPLC Analysis
Caption: Workflow for RP-HPLC purity analysis.
Enantiomeric Purity by Chiral HPLC
Ensuring the enantiomeric purity of this compound is paramount, especially when it is used as a precursor in the synthesis of stereospecific drugs. Chiral HPLC is the most reliable method for separating and quantifying enantiomers.
The "Why": Selecting a Chiral Stationary Phase (CSP)
For N-protected amino acids, macrocyclic glycopeptide-based CSPs have demonstrated excellent performance.[2] Specifically, teicoplanin-based columns (e.g., CHIROBIOTIC T) are highly effective in reversed-phase mode for resolving Boc-protected amino acids. The chiral recognition mechanism involves multiple interactions, including hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the complex chiral selector.
Experimental Protocol: Chiral HPLC
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
Chromatographic Conditions:
-
Column: CHIROBIOTIC T, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Data Analysis:
-
To confirm the method's ability to separate the enantiomers, a racemic mixture of Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid should be injected first to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of this compound.
-
Integrate the peaks corresponding to both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Workflow for Chiral HPLC Separation
Caption: Logical workflow for determining enantiomeric purity.
References
Application Note: Industrial Scale Synthesis of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
Introduction
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is a critical chiral building block in the synthesis of various pharmacologically active molecules. Its stereochemically defined structure makes it a valuable intermediate, particularly in the production of neprilysin inhibitors such as Sacubitril, which is used in the treatment of heart failure.[1][2][3][][5][6][7] The growing demand for such therapeutics necessitates a robust, scalable, and economically viable manufacturing process for this key intermediate. This application note provides a comprehensive guide to the industrial-scale synthesis of this compound, focusing on a practical and efficient synthetic strategy. We will delve into the rationale behind the chosen methodology, provide a detailed step-by-step protocol, and discuss critical process parameters for successful scale-up.
Synthetic Strategy: A Convergent Approach with Asymmetric Hydrogenation
For the industrial production of a chiral molecule like this compound, an ideal synthetic route should be convergent, high-yielding, and employ a reliable method for establishing the desired stereochemistry. After a thorough review of available synthetic methodologies, including enzymatic resolutions and the use of chiral auxiliaries, a strategy centered around the asymmetric hydrogenation of a prochiral enamine precursor has been selected for its efficiency and scalability.[1][2][6] This approach offers several advantages for large-scale manufacturing:
-
High Atom Economy: The key stereocenter is introduced in a catalytic step, minimizing the use of stoichiometric chiral reagents.
-
Scalability: Asymmetric hydrogenation is a well-established and scalable technology in the pharmaceutical industry.
-
Stereochemical Control: Modern chiral catalysts offer excellent enantioselectivity, leading to high optical purity of the final product.
The overall synthetic workflow is depicted in the diagram below:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of the Prochiral Enamine Precursor
This part of the synthesis focuses on the construction of the key intermediate, 3-amino-4-(2-chlorophenyl)but-2-enoic acid ethyl ester, which will undergo asymmetric hydrogenation.
Step 1.1: Knoevenagel Condensation
The synthesis commences with a Knoevenagel condensation between 2-chlorobenzaldehyde and ethyl acetoacetate to form the corresponding α,β-unsaturated ketoester.
-
Protocol:
-
To a stirred solution of 2-chlorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene or isopropanol, add a catalytic amount of a base like piperidine or a mixture of acetic acid and piperidine.
-
Heat the reaction mixture to reflux and equip the reactor with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate.
-
Step 1.2: Formation of the Enamine
The resulting α,β-unsaturated ketoester is then converted to the corresponding enamine by reaction with an ammonia source.
-
Protocol:
-
Dissolve the crude ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate in a suitable solvent like ethanol or methanol.
-
Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Remove the solvent under reduced pressure.
-
The crude enamine can be purified by crystallization or used directly in the next step.
-
Part 2: Asymmetric Hydrogenation and Final Product Formation
This section details the crucial stereoselective reduction and subsequent transformations to yield the final product.
Step 2.1: Asymmetric Hydrogenation
The prochiral enamine is subjected to catalytic asymmetric hydrogenation to introduce the desired (R)-stereocenter. The choice of catalyst is critical for achieving high enantioselectivity. Rhodium or Ruthenium-based catalysts with chiral phosphine ligands are commonly employed.[2][6]
-
Protocol:
-
In a high-pressure reactor, dissolve the enamine precursor in a degassed solvent such as methanol or ethanol.
-
Add a catalytic amount of a suitable chiral catalyst (e.g., a Rh(I) or Ru(II) complex with a chiral bisphosphine ligand).
-
Pressurize the reactor with hydrogen gas to the recommended pressure (typically 10-50 bar).
-
Stir the reaction mixture at the specified temperature until hydrogen uptake ceases.
-
Monitor the conversion and enantiomeric excess (ee) of the product by chiral HPLC.
-
Upon completion, carefully vent the reactor and remove the catalyst by filtration through a pad of celite or a suitable scavenger.
-
Concentrate the filtrate to obtain the crude (R)-3-Amino-4-(2-chlorophenyl)butanoic acid ethyl ester.
-
Step 2.2: Boc Protection
The resulting chiral amine is protected with a tert-butoxycarbonyl (Boc) group.
-
Protocol:
-
Dissolve the crude (R)-3-Amino-4-(2-chlorophenyl)butanoic acid ethyl ester in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base such as triethylamine or N,N-diisopropylethylamine.
-
Stir the reaction at room temperature until complete conversion is observed (monitored by TLC or HPLC).
-
Wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected ester.
-
Step 2.3: Saponification
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Protocol:
-
Dissolve the crude Boc-(R)-3-Amino-4-(2-chlorophenyl)butanoic acid ethyl ester in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
-
Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC or HPLC).
-
Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, this compound, can be further purified by crystallization to achieve high purity.
-
Data Presentation
| Step | Key Transformation | Typical Yield | Key Parameters |
| 1.1 | Knoevenagel Condensation | 85-95% | Temperature, water removal |
| 1.2 | Enamine Formation | 90-98% | Ammonia source, temperature |
| 2.1 | Asymmetric Hydrogenation | 90-99% | Catalyst choice, H₂ pressure, temperature |
| 2.2 | Boc Protection | 95-99% | Stoichiometry of (Boc)₂O |
| 2.3 | Saponification | 90-98% | pH control during workup |
| Overall | Synthesis of Final Product | 65-85% | Purity >99%, ee >99% |
Visualization of Key Relationships
References
- 1. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
- 6. Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of a Precursor to Sacubitril Using Enabling Technologies [orgspectroscopyint.blogspot.com]
Application Notes and Protocols: The Strategic Use of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric Acid in the Synthesis of Advanced Protease Inhibitors
Introduction
In the landscape of modern medicinal chemistry, the rational design of enzyme inhibitors remains a cornerstone of therapeutic development. Among the most critical targets are proteases, enzymes that catalyze the breakdown of proteins and are integral to the life cycle of numerous pathogens and the progression of various diseases, including viral infections and cancer.[][2] The strategic synthesis of small molecule inhibitors that can selectively target the active sites of these proteases is therefore a field of intense research and development.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid , a chiral building block of significant interest. Its unique structural features—a Boc-protected amine for controlled reactivity, a carboxylic acid for versatile coupling, and a chlorinated phenyl group for specific molecular interactions—make it an invaluable intermediate in the synthesis of potent and selective protease inhibitors.[3] We will delve into the rationale behind its use, provide detailed protocols for its incorporation into peptide-based inhibitors, and discuss the characterization of the final products.
The strategic placement of the 2-chloro-phenyl group is particularly noteworthy. This moiety can engage in specific interactions within the S2 binding pocket of certain proteases, a key pharmacophore for enzymes like the Hepatitis C Virus (HCV) NS3/4A protease.[4] The chlorine atom can modulate the electronic properties and conformation of the inhibitor, potentially enhancing binding affinity and improving pharmacokinetic properties. This guide will illuminate the causality behind these experimental choices, providing a framework for the logical design and synthesis of next-generation protease inhibitors.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 269396-56-7 | [5] |
| Molecular Formula | C15H20ClNO4 | N/A |
| Molecular Weight | 313.78 g/mol | N/A |
| Appearance | White to off-white solid/powder | [5] |
| Storage | Store at 2-8°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles. | [5] |
| Solubility | Soluble in methanol, chloroform, DMSO, and ethyl acetate. | [6] |
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
The Role in Protease Inhibitor Design: A Mechanistic Perspective
Protease inhibitors function by binding to the active site of a protease enzyme, preventing it from cleaving its natural protein substrates.[][2] This inhibition is crucial in disrupting the life cycle of viruses like HIV and HCV, which rely on proteases for maturation.[2][7][8] The design of these inhibitors often mimics the natural peptide substrates of the protease, with modifications to introduce stability and enhanced binding affinity.
This compound serves as a non-natural amino acid analogue that can be incorporated into a peptidomimetic inhibitor. The "(R)" stereochemistry is critical for precise orientation within the chiral environment of the enzyme's active site. The 2-chloro-phenyl side chain is designed to fit into one of the substrate-binding pockets of the protease, often the S2 or S3 subsite, contributing to the inhibitor's overall potency and selectivity.[4][9]
The P2 Position and the S2 Binding Pocket
In many protease inhibitors, particularly those targeting HCV NS3/4A protease, the amino acid residue at the P2 position plays a crucial role in determining potency.[4][10] The S2 binding pocket of this enzyme is a key pharmacophore, and the interactions within this pocket are defining for inhibition.[4] The introduction of bulky and specific chemical groups at the P2 position of an inhibitor can lead to a marked enhancement of activity. The 2-chloro-phenyl group of the title compound is designed to exploit such interactions within the S2 pocket.
References
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Boc-(R)-3-amino-4-(2-methyl-phenyl)-butyric acid [myskinrecipes.com]
- 4. Inhibitors of hepatitis C virus NS3.4A protease. Part 3: P2 proline variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 7. Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity studies of FIV and HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is a chiral amino acid derivative of significant interest in pharmaceutical research and development. Its structural motifs are found in various bioactive molecules, making it a valuable building block in medicinal chemistry. As with any chemical reagent, a thorough understanding and strict adherence to safe handling and storage procedures are paramount to ensure the well-being of laboratory personnel and to maintain the integrity of the compound for experimental success. These application notes provide a detailed guide, grounded in established safety protocols and practical laboratory experience, for the safe management of this compound.
Compound Profile and Hazard Assessment
A foundational element of laboratory safety is a comprehensive understanding of the chemical's properties and potential hazards. This knowledge informs every aspect of its handling, from the selection of personal protective equipment to the design of experimental setups.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C15H20ClNO4 | [1] |
| Molecular Weight | 313.78 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [2][3] |
| Storage Temperature | 2-8°C or -20°C | [1][4][5][6] |
Hazard Identification
While specific toxicity data for this compound is not extensively documented, its classification as an irritant and the general nature of fine chemical powders necessitate a cautious approach.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Inhalation: Inhalation of the dust may cause respiratory irritation.[7][8]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.[8]
-
Eye Contact: Direct contact with the eyes can cause serious irritation.[8]
-
Ingestion: While not a primary route of occupational exposure, ingestion may be harmful.[8][9]
It is crucial to consult the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date hazard information.[10]
Personal Protective Equipment (PPE): The First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling any chemical, including this compound. The rationale behind each piece of equipment is to create a physical barrier between the researcher and the chemical, mitigating the risk of exposure.
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against airborne powder and potential splashes.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is good practice to double-glove when handling larger quantities or during procedures with a higher risk of contamination.
-
Body Protection: A laboratory coat is essential to protect the skin and clothing. For procedures with a significant risk of dust generation, a disposable gown may be advisable.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator appropriate for particulate matter is required to prevent inhalation.[11][12]
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to remove the hazard at the source or isolate the worker from the hazard. They are the most effective means of controlling exposure.
-
Chemical Fume Hood: All weighing and handling of this compound powder should be performed in a certified chemical fume hood to minimize the inhalation of dust.[8][11]
-
Glove Box: For highly sensitive reactions or when stringent exclusion of atmospheric moisture and oxygen is required, a glove box provides an inert atmosphere and an enclosed workspace.[13][14]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.[11][15]
Protocols for Safe Handling and Use
Adherence to standardized protocols is the cornerstone of a safe and efficient laboratory environment. The following step-by-step procedures are designed to minimize exposure and maintain the quality of this compound.
Protocol 4.1: Weighing and Aliquoting the Compound
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Don the appropriate PPE.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder, which can degrade the compound.
-
Weighing: Perform all weighing operations within the fume hood. Use a spatula to carefully transfer the powder to a tared weighing vessel. Avoid creating dust clouds by handling the material gently.
-
Aliquoting: If smaller quantities are required for routine use, it is advisable to aliquot the bulk material into smaller, sealed vials. This minimizes the number of times the primary container is opened, reducing the risk of contamination and degradation.
-
Sealing: After dispensing the desired amount, securely seal the primary container. Parafilm can be used to further secure the lid and prevent moisture ingress.
-
Cleanup: Decontaminate the spatula and weighing surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of any contaminated wipes as chemical waste.
Protocol 4.2: Dissolving the Compound
-
Solvent Selection: Consult experimental procedures for the appropriate solvent. This compound is reportedly slightly soluble in chloroform, DMSO, ethyl acetate, and methanol.[5]
-
Procedure: In a chemical fume hood, add the desired volume of solvent to a flask containing the pre-weighed this compound.
-
Dissolution: Gently swirl or stir the mixture to facilitate dissolution. Sonication may be used if necessary, but care should be taken to avoid heating the solution unless the experimental protocol specifies it.
-
Inert Atmosphere: For reactions sensitive to air or moisture, the dissolution should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.[16][17]
Caption: General workflow for handling this compound.
Storage and Stability
Proper storage is critical for maintaining the chemical integrity and prolonging the shelf life of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified by the supplier (e.g., -20°C) | To minimize degradation and maintain stability.[1][4][5][6] |
| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture and air.[2][11] |
| Location | A dry, well-ventilated area away from incompatible materials. | To prevent accidental reactions and ensure a safe storage environment.[2][11] |
| Incompatible Materials | Oxidizing agents. | To prevent potentially hazardous reactions.[3][18] |
Stability Considerations
-
The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids and can be cleaved under acidic conditions. Therefore, avoid storing the compound in proximity to strong acids.
-
As a general precaution for amino acid derivatives, prolonged exposure to light and humidity should be avoided.
Spill and Emergency Procedures
Prompt and appropriate action in the event of a spill is crucial to prevent exposure and minimize environmental contamination.
Minor Spill (Small quantity of powder)
-
Alert Personnel: Notify others in the immediate vicinity of the spill.[19]
-
Isolate the Area: Restrict access to the spill area.[19]
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Cleanup: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[10] Carefully sweep the material into a designated chemical waste container.[20][21] Avoid generating dust.
-
Decontamination: Clean the spill area with a damp cloth or paper towel.[21] Dispose of all cleanup materials as hazardous waste.[20][22]
-
Report: Report the incident to the laboratory supervisor.
Major Spill (Large quantity of powder or if feeling unwell)
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify emergency personnel (e.g., dial 911) and the institution's environmental health and safety department.[19]
-
Isolate: Close the laboratory doors to contain the spill.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
Caption: Decision-making workflow for responding to a chemical spill.
Waste Disposal
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated gloves, wipes, and the compound itself should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[2][11]
First Aid Measures
In the event of exposure, immediate and appropriate first aid can significantly reduce the potential for harm.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3][11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][11]
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a culture of safety, a thorough understanding of the compound's properties, and strict adherence to established protocols. By implementing the guidelines outlined in these application notes, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment for all personnel.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cusabio.com [cusabio.com]
- 5. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. capotchem.cn [capotchem.cn]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ossila.com [ossila.com]
- 15. echemi.com [echemi.com]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. fishersci.com [fishersci.com]
- 19. tamut.edu [tamut.edu]
- 20. acs.org [acs.org]
- 21. ehs.utk.edu [ehs.utk.edu]
- 22. westlab.com [westlab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
Welcome to the technical support center for the synthesis of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral β-amino acid. As a key building block in the synthesis of various pharmaceutical agents, achieving a high yield and purity is paramount. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing validated solutions.
Q1: My initial condensation/Mannich-type reaction is resulting in a low yield of the β-amino ester intermediate. What are the likely causes and solutions?
Low yields in the initial C-C and C-N bond-forming step are a frequent bottleneck. The Mannich reaction, a three-component condensation, involves the amino alkylation of an acidic proton located alpha to a carbonyl group.[1] The success of this reaction hinges on several critical factors.
Potential Causes:
-
Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate, formed from an amine and an aldehyde.[1] If this electrophile does not form efficiently, the subsequent nucleophilic attack by the enol or enolate will be sluggish, leading to low conversion. This can be caused by steric hindrance, electronic effects, or suboptimal pH.
-
Poor Enolate/Enol Formation: The nucleophilic component of the reaction requires the deprotonation of an α-carbon. The choice of base and solvent is critical. An inappropriate base may not be strong enough to generate a sufficient concentration of the enolate, or it may promote side reactions.
-
Moisture Contamination: Many reagents used in these reactions, particularly organometallics or strong bases, are highly sensitive to moisture. Water can quench the base, hydrolyze the ester, or react with the iminium ion, severely reducing the yield.
-
Side Reactions: Competing reactions, such as self-condensation of the ketone/ester (Claisen condensation) or Cannizzaro reaction of the aldehyde, can consume starting materials.
Recommended Solutions:
-
Optimize Iminium Ion Generation:
-
Pre-formation: Consider pre-forming the imine or iminium ion before adding the enolizable component. This can be achieved by stirring the amine and aldehyde together, often with a dehydrating agent like MgSO₄ or molecular sieves, before proceeding.
-
Catalyst Choice: For asymmetric variants, the choice of catalyst is crucial. Proline and its derivatives are often used to achieve stereoselectivity in Mannich reactions.[1] Lewis acids can also be employed to activate the aldehyde component.[2]
-
-
Enhance Enolate Formation & Stability:
-
Base Selection: For ester enolates, a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Ensure the base is fresh and properly titrated.
-
Temperature Control: Form the enolate at low temperatures (e.g., -78 °C) to minimize side reactions and ensure kinetic control.
-
-
Ensure Anhydrous Conditions:
-
Solvent & Glassware: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Reagents: Use freshly opened or properly stored anhydrous reagents.
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent decomposition from prolonged reaction times.
-
Q2: I am observing poor stereoselectivity (diastereo- or enantioselectivity) in my asymmetric synthesis. How can this be improved?
Achieving high stereoselectivity is the primary challenge in synthesizing chiral molecules like this compound.
Potential Causes:
-
Suboptimal Catalyst/Auxiliary: The chiral catalyst or auxiliary may not be providing a sufficiently ordered transition state to effectively control the facial selectivity of the reaction.
-
Incorrect Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a loss of selectivity as the energy difference between the diastereomeric transition states becomes less significant.
-
Solvent Effects: The solvent can play a crucial role in the solvation of the transition state, influencing its geometry and, consequently, the stereochemical outcome.
-
Reagent Stoichiometry: Incorrect stoichiometry, especially of the chiral ligand or catalyst, can lead to the formation of catalytically active species with lower selectivity.
Recommended Solutions:
-
Catalyst/Auxiliary Screening:
-
If one chiral catalyst or auxiliary is providing poor results, screen a range of alternatives. For instance, in asymmetric transfer hydrogenations of β-amino-α-keto esters, ruthenium-based catalysts have shown high efficiency.[3][4] Biocatalysis using enzymes like ω-transaminases is also a powerful method for installing chirality with high enantioselectivity.[5][6]
-
-
Optimize Reaction Temperature:
-
Run a temperature optimization study. Start at the literature-reported temperature and then screen lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Solvent Screening:
-
Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, Diethyl Ether). The optimal solvent will stabilize the desired transition state.
-
-
Verify Reagent Purity and Stoichiometry:
-
Ensure all reagents, especially the chiral components, are of high purity. Accurately measure all reagents to maintain the correct stoichiometry.
-
Q3: The Boc-deprotection step is giving me a low yield or causing side products. What is going wrong?
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[7] While its removal is typically straightforward, issues can arise.
Potential Causes:
-
Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection.
-
Harsh Conditions: While acid is required, excessively harsh conditions (e.g., high concentration of strong acid, high temperature) can lead to the degradation of the desired product or the formation of side products.
-
Carbocation Side Reactions: The mechanism of Boc deprotection involves the formation of a tert-butyl cation.[8] This reactive intermediate can alkylate other nucleophilic sites on the molecule or in the reaction mixture, leading to impurities.[7]
Recommended Solutions:
-
Use Standard, Mild Conditions:
-
The most common method for Boc deprotection is using trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9] A solution of 20-50% TFA in DCM at room temperature for 30-60 minutes is usually sufficient.
-
Alternatively, using HCl in a solvent like methanol, ethyl acetate, or dioxane is also effective.[7]
-
-
Employ Scavengers:
-
To prevent side reactions from the tert-butyl cation, add a scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIPS).[7]
-
-
Monitor for Completion:
-
Use TLC to monitor the disappearance of the Boc-protected starting material. The free amine product will have a much lower Rf value and will often streak on the silica plate.
-
Experimental Protocols & Data
Protocol: Asymmetric Reduction of a β-Keto Ester Intermediate
This protocol is a representative example based on methods for dynamic kinetic resolution via asymmetric transfer hydrogenation, which can establish both stereocenters in a single step.[10]
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂), dissolve the racemic β-amino-α-keto ester (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (HCO₂H/Et₃N).
-
Catalyst Addition: Add the Ru(II)-catalyst (e.g., a terphenyl-based catalyst, 0.01-0.05 eq).[10]
-
Reaction: Stir the mixture vigorously at the optimized temperature (e.g., 28 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by HPLC using a chiral column to determine both conversion and enantiomeric excess (ee).
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched anti-α-hydroxy-β-amino ester.
| Parameter | Typical Range | Notes |
| Substrate Conc. | 0.1 - 0.5 M | Higher concentrations may require more catalyst. |
| Catalyst Loading | 1 - 5 mol % | Optimize for cost and efficiency. |
| Temperature | 0 - 40 °C | Lower temperatures often improve selectivity. |
| Typical Yield | 75 - 95% | Highly substrate-dependent. |
| Typical ee/de | >95% ee, >20:1 dr | Dependent on catalyst and substrate combination.[10] |
Diagrams
Caption: A generalized synthetic route to the target molecule.
Caption: A logical workflow for diagnosing low reaction yields.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to prepare this compound? A: Common strategies involve asymmetric synthesis to install the chiral amine. These include the Mannich reaction using chiral catalysts or auxiliaries, asymmetric reduction of a corresponding β-keto ester or enamine, and biocatalytic methods like transamination.[3][5][11] The choice of route often depends on scalability, cost, and available technology.
Q: Why is the Boc protecting group commonly used for this synthesis? A: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[9] It is highly effective at protecting the amine from participating in unwanted reactions, is stable to many reaction conditions (like basic hydrolysis and catalytic hydrogenation), and can be removed under mild acidic conditions, which makes it compatible with many other functional groups and protecting groups.[12][13]
Q: What analytical methods are essential for monitoring this synthesis? A: A combination of techniques is crucial.
-
TLC: For rapid, qualitative monitoring of reaction progress.
-
HPLC/UPLC: For quantitative analysis of reaction conversion, purity, and, with a chiral stationary phase, for determining enantiomeric or diastereomeric excess.
-
NMR Spectroscopy (¹H, ¹³C): For structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.
Q: Can this synthesis be performed using biocatalysis? A: Yes, biocatalysis is a powerful and increasingly popular method. Specifically, ω-transaminases can be engineered to catalyze the asymmetric amination of a prositagliptin ketone intermediate to produce the desired (R)-amine with very high enantioselectivity (>99% ee) and high conversion rates.[5][6] This approach is considered a green chemistry alternative to many traditional chemical methods.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 3. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 5. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. BOC Protection and Deprotection [pt.bzchemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 12. One moment, please... [total-synthesis.com]
- 13. nbinno.com [nbinno.com]
Improving the enantiomeric purity of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the enantiomeric purity of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid.
Introduction
This compound is a chiral building block crucial in the synthesis of various pharmaceutical agents.[1] The stereochemistry of such intermediates is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles.[2][3] Achieving high enantiomeric purity (often expressed as enantiomeric excess, or e.e.) is a critical quality control measure in drug development.[4]
This document addresses the common challenge of suboptimal enantiomeric purity post-synthesis and outlines systematic approaches for its improvement.
Troubleshooting Guide: Enhancing Enantiomeric Excess (e.e.)
This section is designed as a logical workflow to diagnose and solve issues of low enantiomeric purity in your synthesized material.
Caption: Logical workflow for addressing low enantiomeric excess.
Question: My synthesized batch of this compound shows low enantiomeric excess. What are my options for purification?
Answer: You have two primary methods at your disposal, with the choice depending on the initial enantiomeric purity of your material.
-
Enantiomeric Enrichment by Recrystallization: This is the preferred method if your initial e.e. is already moderately high (typically >80%). It relies on the principle that the racemic form and the pure enantiomer may have different solubilities or crystal packing energies, sometimes allowing the desired enantiomer to crystallize preferentially.
-
Chiral Resolution via Diastereomeric Salt Formation: This is the most robust and common method when dealing with low-to-moderate initial e.e. or when simple recrystallization is ineffective.[5][6] This process involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties (like solubility) and can be separated by conventional techniques like fractional crystallization.[7][8]
Method A Protocol: Enantiomeric Enrichment by Recrystallization
Causality: This technique is effective in systems that form a conglomerate (a mechanical mixture of pure enantiomer crystals) or where the racemic compound's solubility differs significantly from the pure enantiomer's. By carefully choosing a solvent and controlling crystallization conditions, the solution can become supersaturated with the desired (R)-enantiomer while the undesired (S)-enantiomer remains in the mother liquor.
Step-by-Step Protocol:
-
Solvent Screening: Dissolve a small amount of your material in various solvents (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Toluene, or mixtures with Heptane) at an elevated temperature to find a system where the compound is soluble when hot but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the bulk material in the chosen solvent at its boiling point, using the minimum amount of solvent necessary to achieve full dissolution.
-
Cooling & Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical to allow for the selective crystallization of the major enantiomer.
-
Once crystals begin to form, you may further cool the mixture in an ice bath or refrigerator (0-4°C) to maximize yield.
-
-
Seeding (Optional but Recommended): If you have a small amount of high-purity this compound, add a single seed crystal once the solution has cooled slightly below its saturation point. This can induce the crystallization of the desired enantiomer exclusively.
-
Isolation & Analysis:
-
Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the enantiomeric excess of both the crystallized solid and the mother liquor using a validated chiral HPLC method. A significant increase in the e.e. of the solid indicates success. This step can be repeated if necessary.[9]
-
Method B Protocol: Chiral Resolution via Diastereomeric Salt Formation
Causality: Enantiomers have identical physical properties, making them difficult to separate.[8] By reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent), you form two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. These diastereomers are not mirror images and thus have different solubilities, allowing one to be selectively crystallized.[7]
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Step-by-Step Protocol:
-
Select a Chiral Resolving Agent: For resolving a carboxylic acid, a chiral amine is the ideal choice. The selection is critical and should be based on availability, cost, and the pKa difference between the acid and the base (a difference of >2 pKa units is preferable).[6]
Resolving Agent Type Commonly Used For Notes (R)- or (S)-1-Phenylethylamine Basic Racemic Carboxylic Acids Widely available and effective. A good first choice.[5] Brucine / Strychnine / Quinine Basic Racemic Carboxylic Acids Naturally occurring alkaloids, often highly effective but can be toxic and require careful handling.[7][8] (1R,2S)-Ephedrine Basic Racemic Carboxylic Acids Another common and effective synthetic option. -
Diastereomeric Salt Formation:
-
Dissolve your racemic Boc-protected amino acid in a suitable solvent (e.g., ethanol, methanol, or isopropanol).
-
In a separate flask, dissolve approximately 0.5 to 1.0 molar equivalents of the chosen chiral base in the same solvent.
-
Slowly add the base solution to the acid solution with stirring. The diastereomeric salts may begin to precipitate immediately, or crystallization may require cooling.
-
-
Fractional Crystallization:
-
Heat the mixture to redissolve the salts if necessary, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
The diastereomeric salt with the lower solubility will crystallize out. The goal is to find conditions where one diastereomer crystallizes in high purity, leaving the other in the mother liquor.
-
Collect the crystals by filtration. It is crucial to analyze the purity of these crystals (e.g., by NMR or melting point) and the mother liquor to determine the efficiency of the separation. Several recrystallization steps may be needed to achieve high diastereomeric purity.[9]
-
-
Liberation of the Pure Enantiomer:
-
Suspend the purified diastereomeric salt crystals in a biphasic system, such as ethyl acetate and water.
-
Acidify the aqueous layer by slowly adding an acid (e.g., 2N HCl) with stirring until the pH is approximately 2-3.[10] This protonates the carboxylic acid and converts the chiral amine into its water-soluble salt.
-
Separate the organic layer, which now contains your desired this compound.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Confirm the final enantiomeric excess of the product via chiral HPLC.
-
Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the enantiomeric excess (e.e.) of my sample? A1: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[4] This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers, resulting in different retention times. By integrating the peak areas of the two enantiomers, you can calculate the e.e. It is essential to validate the chiral purity method according to regulatory guidelines.[4]
Q2: During diastereomeric salt crystallization, my product "oiled out" instead of forming crystals. What should I do? A2: "Oiling out" occurs when the salt comes out of solution as a liquid phase rather than a solid crystal. This is a common problem. Try the following:
-
Use a more dilute solution: High concentrations can favor oiling.
-
Change the solvent: A different solvent or solvent mixture may promote proper crystal lattice formation.
-
Cool more slowly: Crash cooling often leads to oils or amorphous solids. A slower, more controlled cooling profile is essential.
-
Agitate gently: Vigorous stirring can sometimes hinder crystallization; gentle agitation is often better.
Q3: My chiral resolution is not efficient; both diastereomers seem to be co-crystallizing. What are my next steps? A3: This indicates poor differentiation in solubility between the two diastereomers under the current conditions. You should systematically re-evaluate your process:
-
Try a different resolving agent: This is often the most effective solution. The shape and structure of the resolving agent are critical for forming a crystal lattice that selectively incorporates only one diastereomer.[5]
-
Screen different solvents: Solubility is highly dependent on the solvent. A comprehensive screen of various solvents (polar, non-polar, protic, aprotic) and mixtures is recommended.[6]
-
Optimize temperature: Experiment with different crystallization temperatures. Sometimes holding the solution at an intermediate temperature, rather than cooling directly to 0°C, can improve selectivity.
Q4: Can I avoid this purification issue from the start? A4: Yes. While resolution is a powerful tool for purification, modern drug development increasingly relies on asymmetric synthesis.[5] These methods use chiral catalysts or auxiliaries to directly synthesize the desired enantiomer with high purity from the outset, minimizing or eliminating the need for downstream resolution.[2] Enzymatic resolution, which uses enzymes to selectively react with one enantiomer, is another highly effective strategy for producing enantiopure compounds.[11][12]
References
- 1. Boc-(R)-3-amino-4-(2-methyl-phenyl)-butyric acid [myskinrecipes.com]
- 2. article.scirea.org [article.scirea.org]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]
Technical Support Center: Navigating the Nuances of Boc Protecting Group Stability
A Senior Application Scientist's Guide to Troubleshooting Common Stability Issues in Organic Synthesis
Welcome to the Technical Support Center for the tert-Butyloxycarbonyl (Boc) protecting group. As a cornerstone in modern organic synthesis, particularly in peptide and pharmaceutical chemistry, the Boc group is celebrated for its general stability and facile, acid-labile removal. However, its behavior is not always straightforward, and unexpected reactivity can lead to failed reactions, impure products, and significant delays.
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered during reactions involving the Boc protecting group. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) - The Front Line of Boc Stability
Here, we address the most common queries our application scientists receive regarding Boc group stability.
Q1: My Boc deprotection is incomplete. What are the likely causes and how can I fix it?
Incomplete deprotection is a frequent hurdle. The primary reasons often relate to the reaction conditions not being sufficiently potent for your specific substrate.[1]
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[1][2] If the acid is too weak or its concentration too low, the reaction may stall.[1] The reaction rate has a second-order dependence on the acid concentration, meaning small changes can have a significant impact.[1][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to an incomplete reaction.[1] While many deprotections are efficient at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The steric bulk around the Boc-protected amine can hinder the approach of the acidic reagent, slowing down the cleavage.[1]
-
Solvent Issues: Proper solvation of both the substrate and the acidic reagent is critical for an efficient reaction. Dichloromethane (DCM) is a common and effective solvent for trifluoroacetic acid (TFA)-mediated deprotection.[1][2]
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: A stepwise approach to resolving incomplete Boc deprotection.
Q2: I'm observing unexpected side products after my deprotection reaction. What's happening?
The formation of side products during Boc deprotection is most often caused by the generation of a reactive tert-butyl cation (t-Bu⁺).[1][3] This carbocation is a potent electrophile and can lead to several side reactions, primarily the alkylation of nucleophilic residues in your molecule, such as methionine, cysteine, and tyrosine.[1]
To mitigate this, the use of "scavengers" is highly recommended. These are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with your product.
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for tryptophan | 2.5-5% (v/v) |
| Anisole | Tyrosine, Tryptophan | 5-10% (v/v) |
| Thioanisole | Methionine, Cysteine | 5-10% (v/v) |
| 1,2-Ethanedithiol (EDT) | Cysteine | 2.5-5% (v/v) |
Q3: Can the Boc group be cleaved under non-acidic conditions? I have other acid-sensitive functional groups in my molecule.
Yes, while acid-lability is its hallmark, the Boc group can be removed under other conditions, offering valuable orthogonality in complex syntheses.[4]
-
Basic Conditions: Although less common, Boc groups on primary amines can be cleaved under basic conditions, especially when adjacent to electron-withdrawing groups that stabilize the resulting anion.[5] Heterocycles like indoles and pyrroles can also facilitate basic Boc removal.[5][6]
-
Thermal Conditions: Thermolytic deprotection at high temperatures (often in a flow reactor) offers a clean, reagent-free alternative to acidic cleavage.[7][8]
-
Lewis Acids: Certain Lewis acids, such as AlCl₃ or ZnBr₂, can selectively cleave Boc groups, sometimes with different selectivity compared to Brønsted acids.[9][10] For instance, ZnBr₂ in CH₂Cl₂ can selectively cleave secondary N-Boc groups while leaving primary ones intact.[9]
Q4: My reaction conditions are neutral, yet I'm seeing some Boc group loss. Is this possible?
While robust, the Boc group is not entirely inert. Unintended deprotection can occur under seemingly benign conditions.
-
Elevated Temperatures: Even at neutral pH, prolonged heating can lead to thermal cleavage of the Boc group.[11][12]
-
Lewis Acidity: Trace amounts of Lewis acidic metals from previous steps or reagents can catalyze Boc cleavage.
-
Intramolecular Reactions: In certain molecules, a nearby nucleophile can attack the Boc carbonyl, leading to an intramolecular transfer or cleavage of the group.[13]
Q5: Is the Boc group stable during catalytic hydrogenation?
Yes, the Boc group is generally stable under the conditions used for catalytic hydrogenation (e.g., H₂, Pd/C), which is a key advantage for orthogonal protection strategies with groups like the Carboxybenzyl (Cbz) group, which is readily cleaved by hydrogenolysis.[14][15][16]
In-Depth Troubleshooting Guides
Case Study 1: Unexpected N-O Boc Migration
Problem: A researcher was attempting to deprotect a TBDMS ether on a molecule also containing a Boc-protected amine. Upon treatment with TBAF, they observed the formation of a product where the Boc group had migrated from the nitrogen to the newly formed hydroxyl group.
Analysis: This is a classic example of an intramolecular Boc transfer.[13] The highly nucleophilic alkoxide generated upon TBDMS deprotection can attack the electrophilic carbonyl of the Boc group, leading to migration.
Caption: Mechanism of intramolecular N to O Boc migration.
Solution:
-
Change the Order of Operations: If possible, deprotect the Boc group before the TBDMS group.
-
Use a Milder Desilylation Reagent: Reagents like HF-Pyridine may be less basic and reduce the rate of migration.
-
Protect the Amine with an Alternative Group: If the synthetic route is flexible, consider a protecting group less prone to migration, such as Cbz.
Case Study 2: Stability During Grignard Reactions
Problem: A scientist is performing a Grignard addition to an aldehyde in a molecule that also contains a Boc-protected amine. They are concerned about the stability of the Boc group.
Analysis: The Boc group is generally stable to organometallic reagents like Grignard reagents and organolithiums.[17] However, the Lewis acidic nature of the magnesium salts present in Grignard reagents can potentially coordinate to the carbonyl of the Boc group, though cleavage is not typically observed. The primary concern is often the acidity of the N-H proton in the starting amine before protection, which would quench the Grignard reagent. The Boc group effectively mitigates this.
Recommendation: Proceed with the reaction. The Boc group should remain intact. Ensure the Boc-protected starting material is anhydrous to prevent quenching the Grignard reagent.
Experimental Protocols
Standard Protocol for Acidic Boc Deprotection (TFA/DCM)
-
Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate contains sensitive functional groups, add an appropriate scavenger (e.g., TIS, 2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3x).[1]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
Protocol for Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected substrate in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 0.5-2 hours.[1]
-
Upon completion, the product hydrochloride salt often precipitates and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Scaling Up Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric Acid Production
Here is the technical support center for "Challenges in scaling up the production of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid".
Introduction
This compound is a critical chiral building block in the synthesis of various pharmaceuticals. Its structure, featuring a stereocenter and a Boc-protected amine, makes it an essential intermediate where stereochemical purity is paramount. Transitioning its synthesis from the laboratory bench to a larger, industrial scale introduces a unique set of challenges that can impact yield, purity, cost-effectiveness, and safety.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of scaling up the production of this valuable compound.
Section 1: Synthesis and Scale-Up Workflow Overview
The successful large-scale production of the target compound requires careful management of several key stages, from the initial protection of the amino group to the final purification of the desired (R)-enantiomer. The process must be robust, reproducible, and economically viable.
Below is a generalized workflow illustrating the critical steps and decision points in the scale-up process.
Caption: High-level workflow for the synthesis and purification of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Problem Area: Boc-Protection Reaction
Q1: My Boc-protection reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes and how can I fix it?
A1: Low yield during a scale-up of the Boc-protection step is a common issue. The primary causes often relate to mass transfer limitations, pH control, and reagent stability.
| Potential Cause | Explanation & Solution |
| Inefficient Mixing | On a larger scale, inefficient stirring can create localized "hot spots" or areas of high pH, leading to side reactions or incomplete conversion. Solution: Switch to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure homogeneity. Verify that a vortex is formed, indicating good top-to-bottom mixing. |
| Poor pH Control | The reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) is highly pH-dependent.[] On a large scale, slow addition of the base can cause the pH to drop, slowing the reaction. Conversely, adding base too quickly can lead to a very high local pH, potentially causing hydrolysis of the Boc₂O or racemization. Solution: Implement controlled, subsurface addition of your base (e.g., NaOH solution) using a metering pump, coupled with a reliable in-line pH probe to maintain the optimal pH range (typically 9-10). |
| Reagent Instability | Di-tert-butyl dicarbonate (Boc₂O) can degrade in the presence of water, especially at non-optimal pH.[2] Solution: Use fresh, high-quality Boc₂O. Consider adding it portion-wise or as a solution in a suitable solvent (like THF or dioxane) to maintain its concentration and reactivity throughout the addition period.[3] |
| Incorrect Stoichiometry | A common scale-up error is miscalculation of reagent equivalents. Solution: Double-check all calculations for reagents, especially the base and Boc₂O. It is common to use a slight excess (1.1-1.2 equivalents) of Boc₂O to drive the reaction to completion.[3] |
Q2: I am observing significant amounts of an oily by-product during work-up, and my final product is difficult to crystallize. What is happening?
A2: This is a classic sign of the product "oiling out" instead of crystallizing, a frequent challenge when purifying Boc-protected amino acids.[4]
Caption: Decision tree for troubleshooting product oiling out during crystallization.
Detailed Solutions:
-
Control the Rate of Supersaturation: Oiling out often occurs when the solution becomes supersaturated too quickly for crystal nucleation and growth to occur.
-
Slow Cooling: If crystallizing by cooling, reduce the cooling rate significantly. A programmed cooling ramp is ideal for large vessels.
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it slowly to the stirred solution at a constant temperature. Subsurface addition is preferred to avoid localized high concentrations.
-
-
Remove Impurities: Impurities can act as crystallization inhibitors. The oxime by-product from BOC-ON or unreacted Boc₂O can contribute to this.
-
Extraction: Ensure the aqueous work-up is efficient. After the reaction, dilute the mixture and perform extractions with a non-polar solvent like ethyl acetate or ether to remove organic-soluble by-products before acidification.[3][5]
-
Charcoal Treatment: If impurities persist, treating a solution of the crude product with activated charcoal can remove colored or greasy impurities.
-
-
Utilize Seeding:
-
Seed Crystals: The most reliable way to induce crystallization and prevent oiling is to add a small amount of pure, crystalline seed material once the solution is slightly supersaturated. This provides a template for crystal growth.
-
Problem Area: Stereocontrol and Chiral Purity
Q3: The enantiomeric excess (ee) of my final product is decreasing during scale-up. Why is this happening and how can I maintain chiral purity?
A3: Maintaining enantiomeric purity is critical. A drop in ee% often points to racemization occurring at one or more stages.
| Potential Cause | Explanation & Solution |
| Harsh Basic Conditions | Exposure to strong bases, especially at elevated temperatures, can deprotonate the alpha-carbon to the carboxylic acid, leading to racemization. Solution: During the Boc-protection step, use the mildest effective base (e.g., NaHCO₃ instead of NaOH if possible) and maintain the lowest possible temperature that allows for a reasonable reaction rate. Ensure the base is added controllably to avoid pH spikes.[] |
| Acid/Base Work-up Extremes | Prolonged exposure to very high or very low pH during the work-up and extraction phases can contribute to racemization. Solution: Minimize the time the compound spends in highly acidic or basic aqueous layers. Perform extractions swiftly and move to the next step. |
| Chiral Resolution Issues | If you are performing a classical resolution of a racemic mixture, incomplete separation of diastereomeric salts is a common problem at scale.[6] Solution: Optimize the crystallization of the diastereomeric salt. Screen multiple resolving agents and solvent systems at a small scale first. At a large scale, ensure slow, controlled cooling to allow for selective crystallization of the desired diastereomer. Multiple recrystallizations may be necessary but will lead to yield loss. |
| Analytical Method Inaccuracy | Ensure your chiral HPLC method is robust and validated. Poor resolution or peak tailing can lead to inaccurate integration and calculation of ee%.[7] Solution: Re-validate the chiral HPLC method. Check column performance, mobile phase composition, and flow rate. Run a standard of known ee% to verify accuracy. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis? A1: The most critical parameters to monitor and control are:
-
Temperature: Both for controlling reaction kinetics and preventing unwanted side reactions or racemization. Exotherms must be managed carefully at scale.
-
pH: Crucial during the Boc-protection and work-up steps to ensure complete reaction and maintain product stability.[]
-
Reagent Addition Rate: Controls reaction rate and heat generation, and prevents localized high concentrations.
-
Stirring Speed/Efficiency: Essential for maintaining homogeneity in multi-phasic systems (e.g., during extraction) and ensuring even heat distribution.
-
Crystallization Cooling Profile: Directly impacts crystal size, morphology, and purity of the final product.
Q2: What analytical techniques are essential for in-process control (IPC) and final quality control (QC)? A2: A robust analytical package is non-negotiable for a successful scale-up.
-
HPLC (Reversed-Phase): For monitoring reaction completion (disappearance of starting material) and assessing the chemical purity of intermediates and the final product.
-
Chiral HPLC: Absolutely essential for determining the enantiomeric excess (ee%) of the final product to ensure it meets specifications.[7]
-
NMR (¹H and ¹³C): To confirm the chemical structure of the final product and key intermediates.
-
Karl Fischer (KF) Titration: To determine the water content of the final solid product, as excess water can affect stability and downstream processing.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess the crystalline form of the product.
Q3: What are the recommended storage and handling conditions for this compound? A3: The compound should be stored in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. Recommended storage is at low temperatures, typically 2-8°C, to minimize potential degradation over time.[8][9] As a lyophilized powder, it is generally stable for at least 6 months at -20°C.[10]
Section 4: Key Experimental Protocols
Protocol 4.1: Lab-Scale Boc-Protection of (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
This protocol is a representative lab-scale procedure. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Dissolution: To a round-bottom flask equipped with a magnetic stirrer, add (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid (1.0 equiv.). Add a 1:1 mixture of Dioxane/Water (approx. 10 mL per gram of amino acid).[3]
-
Basification: Cool the mixture in an ice bath (0-5°C). Slowly add 2N sodium hydroxide (NaOH) solution dropwise until the amino acid is fully dissolved and the pH of the solution is stable between 9.5 and 10.0.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.15 equiv.) in an equal volume of dioxane. Add this solution dropwise to the stirred, cooled amino acid solution over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up (Quench & Wash): Once complete, dilute the reaction mixture with an equal volume of water. Extract the mixture twice with ethyl acetate (EtOAc) to remove unreacted Boc₂O and other organic-soluble impurities.[3] Discard the organic layers.
-
Acidification & Extraction: Cool the remaining aqueous layer in an ice bath. Slowly acidify to pH 2-3 with cold 1N hydrochloric acid (HCl).[5] The Boc-protected product may precipitate as a white solid or oil.
-
Isolation: Extract the acidified aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by crystallization.
Protocol 4.2: Scale-Up Considerations for Crystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a good solvent at an elevated temperature (e.g., 40-50°C). Ethyl acetate, isopropyl acetate, or dichloromethane are common choices.
-
Anti-Solvent Addition: While maintaining a constant temperature, slowly add a pre-filtered anti-solvent (e.g., heptane or hexane) via a metering pump until the solution becomes faintly turbid. This is the point of incipient crystallization.
-
Seeding: Add a small slurry of pure seed crystals (approx. 0.1-1.0% of the expected yield).
-
Maturation: Stir the seeded slurry at this temperature for 1-2 hours to allow for stable crystal growth.
-
Cooling: Implement a slow, linear cooling ramp to a final temperature (e.g., 0-5°C) over 4-8 hours. The slow cooling prevents rapid precipitation and promotes the growth of larger, purer crystals.
-
Isolation & Drying: Filter the resulting slurry, wash the filter cake with a cold mixture of the solvent/anti-solvent, and then with pure anti-solvent. Dry the solid in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
Section 5: References
-
BenchChem. (2025). Addressing challenges in the synthesis of long peptide chains. BenchChem Technical Support.
-
Biosynth. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184.
-
BenchChem. (2025, December). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
-
Biosynth. (2024, November 12). Complex Peptide Production, Challenges and Manufacturing.
-
Large-scale synthesis of peptides. (2025, August 9). ResearchGate.
-
Synthesis of Baclofen; an Alternative Approach. (n.d.). Brieflands.
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
-
BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected).
-
Saberi, A. (2016, April 1). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication.
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. (n.d.).
-
Baclofen synthesis. (n.d.). ChemicalBook.
-
Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research.
-
Witczuk, B., Khaunina, R. A., & Kupryszewski, G. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 32(2), 187–196.
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
-
Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection.
-
XIAMEN EQUATION CHEMICAL CO.,LTD. This compound.
-
Sigma-Aldrich. BOC-ON.
-
Suzhou Highfine Biotech. Double BOC protection selective removal method.
-
Fisher Scientific. Amine Protection / Deprotection.
-
Medicines for All Institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.
-
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis. (n.d.). ChemicalBook.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis.
-
Chongqing Chemdad Co. ,Ltd. This compound.
-
BOC-(S)-3-AMINO-4-(4-CHLORO-PHENYL)-BUTYRIC ACID Chemical Properties. (n.d.).
-
MySkinRecipes. Boc-(R)-3-amino-4-(2-methyl-phenyl)-butyric acid.
-
Cusabio. Boc-(R)-3-Amino-4-(3,4-dichloro-phenyl)-butyricacid.
-
PubChem. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid.
-
Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
-
ChemPep. Boc Solid Phase Peptide Synthesis.
-
Chongqing Chemdad Co. ,Ltd. boc-(r)-3-amino-4-(3-chloro-phenyl)-butyric acid.
-
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. (2025, July 16). ChemicalBook.
-
Pharmaffiliates. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid.
References
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. BOC-(R)-3-AMINO-4-(3-CHLORO-PHENYL)-BUTYRIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. cusabio.com [cusabio.com]
Methods for removing unreacted starting materials from the product
Welcome to the Technical Support Center for the purification of chemical reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials and other impurities. Here, you will find troubleshooting guides, FAQs, and detailed protocols to help you navigate the critical post-reaction work-up and purification stages of your synthesis.
Fundamental Principles: Selecting Your Purification Strategy
The success of any chemical synthesis is ultimately determined by the purity of the final compound. The work-up and purification process is as crucial as the reaction itself, designed to isolate the desired product from unreacted starting materials, by-products, catalysts, and solvents.[1] The choice of purification method is a critical decision that depends on the physical and chemical properties of your product versus those of the impurities.[2]
Key factors to consider include:
-
Physical State: Is your product a solid or a liquid (oil)?
-
Solubility: What are the solubility profiles of your product and impurities in various solvents?
-
Polarity: How do the polarities of the product and starting materials differ? This is crucial for chromatographic separations.
-
Boiling Point: For liquid products, is there a significant difference in boiling points between the product and starting materials?[3]
-
Thermal Stability: Is your compound sensitive to heat? This will influence the viability of distillation or high-temperature crystallization.
-
Scale: The quantity of your material can dictate the most practical method. Crystallization is often favored for multi-gram scale solids, while chromatography is safer for smaller quantities.[4]
Decision-Making Workflow for Purification Method Selection
To aid in this selection process, the following decision tree illustrates a logical approach to choosing the most appropriate purification technique.
References
Technical Support Center: Controlling Impurity Formation During Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate and controlled synthesis of a target molecule is the cornerstone of chemical and pharmaceutical development. However, the reality of chemical transformations is that they are rarely perfect. Side reactions, incomplete conversions, and contaminants can lead to the formation of impurities—unwanted chemical substances that can compromise the quality, safety, and efficacy of the final product.[1][2] For professionals in drug development, managing these impurities is not just a matter of optimizing yield; it is a critical regulatory and safety requirement.[3][4]
This guide is designed to serve as a technical support resource, providing practical, in-depth troubleshooting advice and answers to frequently asked questions. It moves beyond theoretical knowledge to offer field-proven insights into why impurities form and how to control them.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common high-level questions regarding impurity formation and control.
Q1: What are the primary sources of impurities in a typical synthetic process?
Impurities can be introduced at nearly every stage of a multi-step synthesis.[5] Understanding their origin is the first step toward control. The main sources include:
-
Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthetic sequence.[1]
-
Process-Related Impurities: These are substances formed during the reaction itself, such as byproducts, intermediates from incomplete reactions, and products of side reactions.[6][7]
-
Degradation Products: The target molecule itself can degrade due to exposure to heat, light, pH extremes, or oxygen, forming new impurities.[5][8]
-
Environmental Contaminants: Contamination can arise from the manufacturing environment, including dust, microbial contaminants, or leachables from equipment.
-
Catalysts and Solvents: Residual catalysts (e.g., heavy metals) and solvents used in the process are common inorganic and organic impurities, respectively.[6][7]
Q2: How do I begin to identify an unknown impurity detected in my HPLC analysis?
Identifying an unknown impurity requires a systematic approach combining analytical chemistry and process knowledge.
-
Mass Spectrometry (MS): The first step is typically to couple High-Performance Liquid Chromatography (HPLC) with a mass spectrometer (LC-MS).[9] This provides the molecular weight of the impurity, which is a critical piece of information.
-
High-Resolution Mass Spectrometry (HRMS): To gain more confidence, HRMS can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.[10]
-
Forced Degradation Studies: Intentionally subjecting your pure compound to stress conditions (heat, acid, base, oxidation, light) can help generate degradation products.[10] If the unknown impurity's peak matches a peak generated in a forced degradation study, it provides clues about its structure and formation pathway.[10]
-
Isolation and NMR Spectroscopy: For definitive structural elucidation, the impurity must be isolated, often using preparative HPLC.[10] Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is used to determine its precise chemical structure.[10]
Q3: What are the key process parameters I should investigate to control impurity formation?
Optimizing reaction conditions is fundamental to minimizing impurity levels.[11] Key parameters to investigate include:
-
Temperature: Higher temperatures can accelerate side reactions, leading to increased byproduct formation. Conversely, some reactions require a specific temperature to achieve selectivity.
-
Reaction Time: Prolonged reaction times can lead to the formation of degradation products or secondary byproducts.[12] In-process monitoring (e.g., via automated sampling) is crucial to identify the optimal endpoint where product yield is maximized and impurity formation is minimal.[12]
-
pH: The pH of the reaction medium can dramatically influence reaction pathways and the stability of both reactants and products.[13]
-
Reagent Stoichiometry and Addition Rate: Using an excess of a reagent can drive a reaction to completion but may also lead to impurities from side reactions involving that reagent.[14] Controlling the addition rate can manage exothermic events and improve selectivity.
-
Solvent Choice: The polarity and properties of the solvent can influence reaction kinetics and selectivity, thereby affecting the impurity profile.
dot graph TD { A[Start: Impurity Detected] --> B{Characterize Impurity}; B --> C[LC-MS for MW]; B --> D[HRMS for Formula]; B --> E[Forced Degradation]; C & D & E --> F{Propose Structure}; F --> G[Isolate Impurity (Prep-HPLC)]; G --> H[NMR for Structure Confirmation]; A --> I{Investigate Process}; I --> J[Temperature]; I --> K[Reaction Time]; I --> L[pH]; I --> M[Stoichiometry]; J & K & L & M --> N[Optimize Process]; H & N --> O[End: Impurity Controlled];
} caption: General workflow for impurity identification and control.
Part 2: Troubleshooting Guides - Addressing Specific Scenarios
This section provides detailed troubleshooting for specific, challenging impurity issues encountered in the lab.
Scenario 1: Controlling Diastereomeric Impurities in a Chiral Synthesis
Problem: An undesired diastereomer is forming at a level of 5-10%, and standard crystallization is not effectively removing it.
Causality: Diastereomeric impurities arise when a new chiral center is formed in a molecule that already contains one or more chiral centers. The formation ratio is determined by the relative energetic barriers of the transition states leading to each diastereomer. Factors influencing this include steric hindrance, catalyst control, and reaction temperature.
Troubleshooting Protocol:
-
Re-evaluate the Chiral Catalyst/Auxiliary:
-
Rationale: The chiral catalyst or auxiliary is the primary controlling element. Its effectiveness may be compromised.
-
Action:
-
Verify the catalyst's purity and enantiomeric excess (ee%).
-
Screen a panel of different chiral ligands or catalysts. Small structural changes can have a large impact on diastereoselectivity.
-
Increase the catalyst loading. While not always cost-effective, it can sometimes improve selectivity.
-
-
-
Optimize Reaction Temperature:
-
Rationale: Lowering the reaction temperature often increases the energy difference between the competing transition states, favoring the formation of the thermodynamically more stable product.
-
Action: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Monitor the diastereomeric ratio (d.r.) by HPLC at each temperature point.
-
-
Solvent Screening:
-
Rationale: The solvent can influence the conformation of the substrate and the transition state geometry.
-
Action: Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile).
-
-
Purification Strategy - Beyond Simple Crystallization:
-
Rationale: If diastereomers have very similar physical properties, standard purification methods may fail.
-
Action:
-
Chromatography: Use a high-performance flash chromatography system with a high-resolution stationary phase. Chiral chromatography may also be an option to separate the diastereomers.[14]
-
Selective Derivatization: Temporarily react the diastereomeric mixture with a reagent that selectively reacts with one isomer, making it easier to separate. The derivative can then be cleaved to regenerate the desired product.
-
-
| Parameter | Initial Condition | Test Condition 1 | Test Condition 2 | Test Condition 3 |
| Temperature | 25 °C | 0 °C | -20 °C | -78 °C |
| Solvent | Toluene | Toluene | THF | DCM |
| Diastereomeric Ratio | 90:10 | 95:5 | 97:3 | 99:1 |
Table 1: Example data from optimizing temperature and solvent to improve diastereomeric ratio.
Scenario 2: Minimizing Oxidative Impurities in an Air-Sensitive Reaction
Problem: A key intermediate is consistently showing signs of oxidation (e.g., formation of N-oxides, sulfoxides, or phenols), compromising the purity of the final product.
Causality: Oxidative impurities form when a sensitive functional group reacts with oxygen.[5][] This can be catalyzed by trace metals or initiated by light.[5]
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere Technique:
-
Rationale: The most direct cause is exposure to atmospheric oxygen.
-
Action:
-
Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed moisture and air.
-
Use Schlenk line or glovebox techniques for the entire process.
-
Use solvents that have been thoroughly de-gassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
-
-
-
Source and Purity of Reagents:
-
Rationale: Reagents or solvents can contain dissolved oxygen or peroxide impurities that initiate oxidation.
-
Action:
-
Use freshly opened bottles of high-purity, anhydrous solvents.
-
Test solvents for peroxides (e.g., with peroxide test strips) and purify if necessary.
-
-
-
Introduction of Antioxidants or Radical Scavengers:
-
Rationale: If trace oxygen is unavoidable, a scavenger can be used to intercept oxidative species.
-
Action: Add a small amount (catalytic or stoichiometric) of an antioxidant like Butylated Hydroxytoluene (BHT) to the reaction mixture, if it does not interfere with the desired chemistry.
-
-
Metal Sequestration:
-
Rationale: Trace metal ions (e.g., iron, copper) from reagents or reactors can catalyze oxidation reactions.
-
Action: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metals.
-
dot graph TD { subgraph "Sources of Oxidation" A[Atmospheric O2] B[Dissolved O2 in Solvents] C[Peroxide Impurities] D[Trace Metal Catalysts] end
} caption: Strategies to mitigate oxidative impurities.
Part 3: In-Process Control and Analytical Methodologies
Proactive control is always superior to reactive purification. Implementing robust in-process analytical techniques is key to understanding and controlling impurity formation in real-time.
Key Analytical Techniques for Impurity Profiling:
| Technique | Primary Use in Impurity Control | Strengths |
| HPLC/UPLC | Quantifying known impurities and detecting new ones. | High sensitivity, excellent for separating complex mixtures.[16] |
| LC-MS | Identifying the molecular weight of unknown impurities. | Provides rapid structural clues. |
| GC-MS | Analyzing volatile organic impurities, such as residual solvents. | Ideal for volatile and semi-volatile compounds.[17] |
| NMR Spectroscopy | Definitive structure elucidation of isolated impurities. | Provides unambiguous structural information. |
| ICP-MS | Quantifying trace elemental impurities (e.g., residual catalysts).[9] | Extremely high sensitivity for metals.[9] |
Table 2: Key analytical techniques for impurity profiling and control.
Experimental Protocol: In-Process Reaction Monitoring via Automated Sampling
This protocol describes the use of an automated sampling system to track the formation of an impurity relative to the desired product.
-
System Setup:
-
Set up the reaction vessel with an automated in-situ sampling probe (e.g., Mettler-Toledo EasySampler).
-
Connect the probe to an HPLC system for online or rapid offline analysis.
-
-
Reaction Execution:
-
Begin the reaction under the desired initial conditions.
-
Program the automated system to withdraw a small, fixed-volume sample at regular intervals (e.g., every 15 minutes).
-
-
Sample Quenching and Analysis:
-
Each sample is automatically quenched in a vial containing a pre-determined quenching agent to stop the reaction.
-
The quenched samples are then diluted and injected into the HPLC.
-
-
Data Analysis:
-
Plot the concentration of the desired product and the critical impurity as a function of time.
-
This kinetic profile will reveal the precise point at which the formation of the impurity begins to accelerate, allowing for the optimization of reaction time to maximize product yield while minimizing the impurity level.[12]
-
References
- 1. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 2. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. moravek.com [moravek.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. mt.com [mt.com]
- 13. Process parameters impacting product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. silicycle.com [silicycle.com]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
Enhancing the reaction rate of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid synthesis
Welcome to the technical support center for the synthesis of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance your reaction rates, improve yields, and ensure the highest purity of your final product.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The efficiency of the Boc protection step is paramount for the overall success of the synthesis. This guide will delve into the key parameters that influence the reaction rate and provide practical solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: Enhancing Reaction Rate and Yield
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format to provide direct and actionable solutions.
Question 1: My Boc protection reaction is very slow, taking over 12 hours to reach completion. How can I increase the reaction rate?
Answer: A slow reaction rate is a common issue, often stemming from suboptimal reaction conditions. Here are several factors to consider for accelerating the reaction:
-
Solvent Choice: The polarity of the solvent plays a crucial role. While aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used, protic solvents like methanol or a mixture of an organic solvent and water can significantly accelerate the reaction. For instance, using a biphasic system of toluene and water can enhance the reaction rate and improve purity by controlling the generation of condensation impurities.[1]
-
Base Selection and Stoichiometry: A base is highly recommended to neutralize the in-situ formed acid and drive the reaction forward.[2]
-
Inorganic Bases: For reactions in aqueous or biphasic systems, inorganic bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are effective.[2]
-
Organic Bases: In anhydrous conditions, tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed.
-
-
Temperature Control: While many Boc protections are run at room temperature, gentle heating to 40-50°C can significantly increase the reaction rate. However, be cautious, as excessive heat can lead to side product formation.
-
Catalyst Addition: For sterically hindered or less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[2]
Question 2: I'm observing a significant amount of a condensation impurity in my crude product upon analysis. What is causing this and how can I prevent it?
Answer: The formation of condensation impurities is a known issue in the synthesis of similar compounds, which can affect the quality of the final product.[1]
-
Cause: These impurities often arise from side reactions of the starting material or product, which can be exacerbated by prolonged reaction times or inappropriate solvent choices.
-
Prevention:
-
Optimized Solvent System: As mentioned, using a biphasic system like toluene-water can help suppress the formation of these impurities.[1]
-
Control of Stoichiometry: Ensure the precise addition of di-tert-butyl dicarbonate ((Boc)₂O). A slight excess (typically 1.1-1.2 equivalents) is usually sufficient.
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.
-
Question 3: The yield of my Boc-protected product is consistently low. What are the potential reasons and how can I improve it?
Answer: Low yields can be attributed to several factors, from incomplete reactions to product loss during workup.
-
Incomplete Reaction: As discussed, optimizing the solvent, base, and temperature can drive the reaction to completion.
-
Workup and Extraction:
-
pH Adjustment: During the aqueous workup, ensure the pH is carefully adjusted to an acidic range (pH 2-3) with an acid like HCl to protonate any unreacted amine and facilitate its removal in the aqueous layer, while keeping your carboxylated product in the organic layer.
-
Solvent Selection for Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product.
-
-
Purification:
-
Crystallization vs. Chromatography: While column chromatography can be used for purification, it can be costly and time-consuming for large-scale synthesis.[1] Developing a crystallization procedure is often more efficient. A patent on a similar compound suggests that crystallization can be achieved from an oily residue by seeding and then adding a weak polar solvent for pulping.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc group in the synthesis of this molecule?
A1: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine functionality. It prevents the amine from undergoing unwanted side reactions during subsequent synthetic steps. The Boc group is stable under basic and neutral conditions but can be easily removed under acidic conditions.[2][4]
Q2: How do I prepare the starting material, (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid?
A2: The chiral starting material can be synthesized through various asymmetric synthesis methods. One common approach is the enantioselective reduction of a corresponding β-keto ester or the asymmetric addition of a nucleophile to a suitable precursor. Another method is the chiral resolution of the racemic 3-Amino-4-(2-chloro-phenyl)-butyric acid.[5][6]
Q3: What are the best analytical methods to monitor the reaction and assess the purity of the final product?
A3:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress and for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) is a good starting point. Chiral HPLC can be used to confirm the enantiomeric purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Optimized Boc Protection of (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
This protocol is adapted from best practices and literature precedents for similar molecules to enhance the reaction rate and minimize impurities.[1]
Materials:
-
(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Water
-
Hydrochloric Acid (HCl), 2N
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve (R)-3-Amino-4-(2-chloro-phenyl)-butyric acid (1.0 eq.) and NaOH (1.1 eq.) in water.
-
Cool the solution to 15-20°C.
-
In a separate flask, dissolve (Boc)₂O (1.15 eq.) in toluene.
-
Slowly add the (Boc)₂O solution to the aqueous solution of the amino acid while maintaining the temperature at 20-25°C.
-
Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Combine the aqueous layers and cool to 0-5°C.
-
Adjust the pH of the aqueous layer to 2-3 with 2N HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
This protocol provides a general guideline for the crystallization of the Boc-protected amino acid.[3]
Materials:
-
Crude this compound (as an oil or solid)
-
A weak polar solvent (e.g., hexane, heptane, or a mixture of ethyl acetate/hexane)
-
Seed crystals of pure product (if available)
Procedure:
-
If the crude product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once solidification begins, or if the crude product is already a solid, add a small amount of the weak polar solvent to form a slurry (pulping).
-
Stir the slurry at room temperature for several hours or overnight to allow for complete crystallization.
-
Filter the solid product and wash with a small amount of the cold solvent.
-
Dry the product under vacuum to a constant weight.
Data Presentation
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Rationale for Enhancement |
| Solvent | Dichloromethane (DCM) | Toluene/Water (Biphasic) | Biphasic system can improve reaction rate and reduce certain impurities.[1] |
| Base | Triethylamine (TEA) | Sodium Hydroxide (NaOH) | Inorganic base in aqueous phase can be more efficient for amino acids.[2] |
| Temperature | Room Temperature (20-25°C) | 20-25°C (controlled) | Maintaining a consistent temperature can prevent side reactions. |
| Catalyst | None | None (or catalytic DMAP if needed) | For this substrate, a catalyst may not be necessary with optimized conditions. |
| Reaction Time | > 12 hours | 2-4 hours | Optimized conditions significantly reduce reaction time. |
| Yield | Moderate | High | Improved reaction completion and reduced side products lead to higher yield. |
| Purity | Good | Excellent | Better control over impurity formation.[1] |
Visualizations
Experimental Workflow
Caption: Optimized workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Navigating Solubility Challenges of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric Acid
Welcome to the technical support center for addressing solubility issues with Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid (CAS: 218608-93-6). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming solubility challenges encountered during synthetic chemistry applications. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and experimental protocols to ensure the smooth progression of your research.
Understanding the Molecule: A Causality-Driven Approach
This compound is a chiral building block commonly employed in the synthesis of complex pharmaceutical intermediates. Its structure, characterized by a bulky, lipophilic Boc protecting group, a substituted phenyl ring, and a carboxylic acid moiety, dictates its solubility profile. The interplay of these functional groups results in a molecule that is generally soluble in polar aprotic organic solvents but may exhibit limited solubility in non-polar or aqueous media. Understanding this structure-solubility relationship is the first step in troubleshooting.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the solubility of this compound.
Q1: In which common organic solvents is this compound typically soluble?
Based on the general properties of Boc-protected amino acids and analysis of related compounds, this molecule is expected to be soluble in polar aprotic solvents.[] A related compound, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol.[2] Therefore, for this compound, the following solvents are recommended as a starting point:
-
Good Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP), Dioxane.[3][4]
-
Moderate to Low Solubility: Acetonitrile, Ethyl Acetate, Chloroform, Methanol.[2][3]
Q2: I am observing incomplete dissolution in my reaction solvent. What are the immediate steps I can take?
Incomplete dissolution is a common hurdle. Before altering your reaction chemistry, consider these physical interventions:
-
Increase Solvent Volume: The simplest approach is to increase the volume of the solvent to reduce the concentration.
-
Gentle Heating: Gently warming the mixture can significantly improve solubility.[7][8] Most organic reactions can tolerate mild heating (e.g., 30-50 °C) without degradation of the starting material.[]
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended particles by breaking down agglomerates and increasing the surface area for solvation.[10][11][12]
Q3: Can I use a co-solvent system to improve solubility?
Absolutely. Using a co-solvent is a powerful technique.[13][14] If your primary reaction solvent is not effectively dissolving the compound, adding a small percentage of a stronger, compatible solvent in which the compound has high solubility can be very effective. For example, if your reaction is in THF and you are facing solubility issues, adding 5-10% DMF or NMP can often resolve the problem without significantly altering the reaction environment.
Q4: How does pH affect the solubility of this compound?
The carboxylic acid moiety in this compound means its solubility is pH-dependent in aqueous or protic solutions.[15][16] In basic aqueous solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more water-soluble. Conversely, in acidic conditions, the compound will remain in its less water-soluble free-acid form. For reactions involving a base, this can sometimes be used to your advantage by forming the more soluble salt in situ.[17][18]
Troubleshooting Guide: A Systematic Approach to Solubility Problems
When faced with persistent solubility issues, a systematic approach is key. The following troubleshooting guide provides a logical workflow to diagnose and solve the problem.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A stepwise guide to resolving solubility issues.
Experimental Protocols
Here are detailed protocols for the key troubleshooting steps outlined above.
Protocol 1: Systematic Solvent Screening
This protocol allows for a quick and material-sparing assessment of solubility in various solvents.
Materials:
-
This compound
-
Small vials (e.g., 1-2 mL) with caps
-
A selection of solvents (e.g., DCM, DMF, THF, Acetonitrile, Ethyl Acetate, Methanol, Toluene, Water)
-
Vortex mixer
-
Magnetic stir plate and stir bars (optional)
Procedure:
-
Accurately weigh a small amount of the compound (e.g., 2-5 mg) into each vial.
-
Add a measured volume of a single solvent to each vial (e.g., 0.5 mL) to achieve a target concentration.
-
Cap the vials and vortex for 1-2 minutes.
-
Visually inspect for complete dissolution. Note your observations (e.g., fully dissolved, partially dissolved, suspended, insoluble).
-
For samples that are not fully dissolved, you can add a small stir bar and stir for an additional 10-15 minutes.
-
If still not dissolved, gently warm the vial (e.g., in a 40 °C water bath) and observe any changes.[]
-
Record your results in a solubility table.
Data Presentation: Solubility Screening Table
| Solvent | Polarity | Observation at RT | Observation with Heating (40°C) |
| Dichloromethane (DCM) | Polar Aprotic | ||
| Dimethylformamide (DMF) | Polar Aprotic | ||
| Tetrahydrofuran (THF) | Polar Aprotic | ||
| Acetonitrile | Polar Aprotic | ||
| Ethyl Acetate | Moderately Polar | ||
| Methanol | Polar Protic | ||
| Toluene | Non-polar | ||
| Water | Polar Protic |
Protocol 2: Enhancing Dissolution with Sonication
This protocol describes the use of an ultrasonic bath to aid in the dissolution of your compound.
Materials:
-
Reaction vessel containing the compound and solvent
-
Ultrasonic bath
Procedure:
-
Prepare the mixture of this compound and the chosen reaction solvent in the reaction vessel.
-
Place the reaction vessel in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in your vessel.
-
Turn on the sonicator and sonicate the mixture for 5-15 minute intervals.[10][11]
-
After each interval, visually inspect the mixture for dissolution.
-
Continue sonication until the solid is fully dissolved or no further change is observed.
Note: Be mindful that sonication can cause a slight increase in temperature. If your reaction is temperature-sensitive, monitor the temperature of the reaction mixture.
Protocol 3: In-situ Salt Formation for Improved Solubility
This protocol is applicable for reactions that are conducted in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Reaction solvent
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Procedure:
-
Suspend the this compound in the reaction solvent.
-
Add the non-nucleophilic base dropwise while stirring. You will likely observe the solid dissolving as the carboxylate salt is formed.[17]
-
Once the solution becomes homogeneous, you can proceed with the addition of other reagents.
Causality: The deprotonation of the carboxylic acid by the base forms an ionic salt. This salt has a higher polarity than the free acid, leading to increased solubility in polar solvents.
Conclusion
Addressing solubility challenges is a critical aspect of successful organic synthesis. By understanding the physicochemical properties of this compound and employing a systematic, evidence-based approach to troubleshooting, researchers can efficiently overcome these obstacles. This guide provides a framework for logical decision-making, from simple physical interventions to more complex chemical modifications.
References
- 2. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid CAS#: 486460-00-8 [m.chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. lneya.com [lneya.com]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 12. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. wjbphs.com [wjbphs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An effective organic solvent system for the dissolution of amino acids [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric Acid by NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and pharmaceutical development. This guide provides an in-depth technical comparison of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—for the structural validation of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid, a key chiral intermediate in the synthesis of various pharmaceutical agents. This document emphasizes the synergistic power of these techniques, grounded in experimental data and established analytical principles, to provide unequivocal structural proof.
The validation of new chemical entities and their intermediates must adhere to stringent quality standards, such as those outlined in Good Laboratory Practices (GLP).[1][2][3] These practices ensure the reliability and integrity of the data generated, which is critical for regulatory submissions and the overall success of a drug development program.[4][5]
The Imperative of Orthogonal Analytical Techniques
In the landscape of modern analytical chemistry, relying on a single technique for structural elucidation is often insufficient. Instead, a multi-faceted approach employing orthogonal methods—techniques that measure different properties of a molecule—is the gold standard. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while mass spectrometry offers precise molecular weight and fragmentation data. Together, they form a self-validating system that leaves little room for structural ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[6] By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework. For a molecule like this compound, a suite of NMR experiments is employed to confirm its constitution and stereochemistry.
One-Dimensional NMR: ¹H and ¹³C Spectra
The initial NMR assessment typically involves acquiring one-dimensional ¹H and ¹³C spectra. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum, in turn, provides information on the number and types of carbon atoms present in the molecule.
Key Diagnostic Signals for this compound:
-
¹H NMR: A characteristic singlet for the nine equivalent protons of the tert-butyl (Boc) group is expected to appear in the upfield region, typically around 1.4 ppm.[6] The protons of the butyric acid backbone and the aromatic protons of the 2-chlorophenyl group will exhibit distinct chemical shifts and coupling patterns.
-
¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon (around 80 ppm) and the methyl carbons (around 28 ppm).[7][8] The carbonyl carbon of the carboxylic acid and the carbamate will appear in the downfield region (around 170-180 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.5 |
| Boc C(CH₃)₃ | - | ~79.5 |
| Boc C=O | - | ~155.0 |
| α-CH₂ | ~2.6 (m, 2H) | ~40.0 |
| β-CH | ~4.2 (m, 1H) | ~50.0 |
| γ-CH₂ | ~3.0 (m, 2H) | ~42.0 |
| COOH | ~11.0 (br s, 1H) | ~175.0 |
| Aromatic CH | ~7.1-7.4 (m, 4H) | ~127-134 |
| Aromatic C-Cl | - | ~132.0 |
| Aromatic C-CH₂ | - | ~138.0 |
Note: These are predicted values and may vary based on experimental conditions.
Two-Dimensional NMR: COSY and HSQC
To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[9][10] For our target molecule, COSY would show correlations between the protons of the butyric acid backbone (α-CH₂, β-CH, and γ-CH₂), confirming their sequential arrangement.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms.[9][10] This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
Validating Stereochemistry: The (R)-Configuration
Confirming the absolute stereochemistry at the chiral center (β-carbon) is critical. While standard NMR techniques confirm connectivity, specialized methods are required to determine the three-dimensional arrangement of atoms. One common approach is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[11][12][13] By reacting the chiral amino acid with both (R)- and (S)-Mosher's acid to form diastereomeric esters, the resulting ¹H NMR spectra will show different chemical shifts for the protons near the chiral center. A systematic analysis of these chemical shift differences (Δδ = δS - δR) allows for the assignment of the absolute configuration.[13]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] For structural validation, Electrospray Ionization (ESI) is a commonly used "soft" ionization technique that allows for the analysis of intact molecules with minimal fragmentation, providing a precise molecular weight.[12]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For this compound (C₁₅H₂₀ClNO₄), the expected monoisotopic mass is approximately 313.1081 Da.[15] Observing a molecular ion with this high mass accuracy provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS)
To gain further structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.
Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)
| m/z | Proposed Fragment | Neutral Loss |
| 314.1154 | [M+H]⁺ | - |
| 258.1390 | [M+H - C₄H₈]⁺ | isobutylene (56 Da) |
| 214.0789 | [M+H - Boc]⁺ | Boc group (100 Da) |
| 196.0684 | [M+H - Boc - H₂O]⁺ | Boc group + Water (118 Da) |
| 170.0891 | [C₈H₁₃NO₂]⁺ | 2-chlorobenzyl group |
| 125.0231 | [C₇H₆Cl]⁺ | 2-chlorobenzyl cation |
Note: These are predicted m/z values for the protonated molecule.
The fragmentation pattern, particularly the characteristic loss of isobutylene (56 Da) and the entire Boc group (100 Da), provides strong confirmatory evidence for the presence of the Boc protecting group.[16][17] The observation of the 2-chlorobenzyl cation further confirms the structure of the side chain.
Synergy and Comparison: A Holistic Approach
Neither NMR nor MS alone can provide a complete structural picture with absolute certainty. However, when used in concert, their strengths are complementary.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Atomic connectivity, 3D structure, stereochemistry, dynamic processes. | Molecular weight, elemental composition, fragmentation patterns. |
| Strengths | Unambiguous structural elucidation, detailed information on chemical environment. | High sensitivity, precise mass measurement, suitability for complex mixtures (with LC). |
| Limitations | Lower sensitivity, requires pure samples, can be time-consuming. | Provides limited information on stereochemistry and connectivity of isomers. |
| Primary Role | Definitive structural confirmation. | Molecular formula confirmation and substructural analysis. |
NMR provides the detailed architectural plan, showing how every atom is connected and arranged in space. Mass spectrometry acts as the quality control, confirming the correct building blocks (elemental composition) and overall size (molecular weight) are present. The fragmentation data from MS/MS corroborates the substructures identified by NMR.
Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible data.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[18]
-
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4-5 cm.
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra using standard pulse programs. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
ESI-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[12]
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Analysis: Acquire the full scan mass spectrum in positive ion mode to determine the molecular weight.
-
MS/MS Analysis: Select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation and acquire the product ion spectrum.
Conclusion
The structural validation of this compound is a critical step in its use as a pharmaceutical intermediate. This guide has demonstrated that a combination of NMR spectroscopy and mass spectrometry provides a robust and self-validating approach to achieve this. NMR spectroscopy, through a combination of 1D and 2D techniques, elucidates the precise atomic connectivity and, with the aid of chiral derivatizing agents, confirms the absolute stereochemistry. High-resolution mass spectrometry and tandem MS/MS experiments corroborate the molecular formula and key structural motifs. By integrating the data from these orthogonal techniques, researchers can have the highest degree of confidence in the structure and purity of their synthesized compounds, ensuring the quality and integrity of their drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 4. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purechemistry.org [purechemistry.org]
- 6. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 14. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. CASPRE [caspre.ca]
- 18. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Comparison of Boc versus other protecting groups in the synthesis of 3-Amino-4-(2-chloro-phenyl)-butyric acid
Beginning Research Phase
I am now deep diving into the synthesis of 3-Amino-4-(2-chloro-phenyl)-butyric acid. My initial focus involves exhaustive Google searches to compile information. Specifically, I'm concentrating on the application of Boc and other typical amine protecting groups in this synthesis.
Deepening Investigation Strategy
I'm expanding my Google searches to include Cbz and Fmoc as protecting groups, alongside Boc, for the 3-Amino-4-(2-chloro-phenyl)-butyric acid synthesis. I'm actively collecting reaction conditions, yields, and deprotection data for each strategy, aiming for comprehensive experimental details. I'm also prioritizing peer-reviewed journals and established protocols to validate the procedures. Next, I plan to structure a guide that details these methods.
Analyzing Protecting Group Options
I'm now expanding my search to synthesize 3-Amino-4-(2-chloro-phenyl)-butyric acid, focusing on Boc, Cbz, and Fmoc. I am collecting reaction conditions, yields, and deprotection data, giving preference to journals and protocols. I also intend to construct a detailed guide. I'll include diagrams, tables and references.
Comparing Protection Strategies
I'm currently structuring a detailed comparison of Boc, Cbz, and Fmoc for protecting groups in synthesizing 3-Amino-4-(2-chlorophenyl)butyric acid. My focus is now on the introduction. I'm aiming to concisely introduce the topic, setting the stage for a thorough analysis. I'll make sure to highlight the key differences between the groups to set the stage for detailed comparisons.
Analyzing Protecting Groups
I've transitioned from the introduction to comparative analysis. I'm building detailed sections for Boc, Cbz, and Fmoc. I'm focusing on their key characteristics: stability, protection reagents, and deprotection conditions. I'm planning a table for easy reference, showcasing acid/base lability, common reagents, and specific reaction conditions for each group to ensure comprehensive coverage.
Outlining Synthetic Approaches
I'm now outlining experimental workflows for each protecting group. My focus is on synthesizing visual aids – Graphviz diagrams – for Boc, Cbz, and Fmoc routes. I'm structuring each diagram to include the starting material, protection steps, and protected intermediates. I'll need to carefully plot and verify all of the steps.
Constructing a Comparison Guide
I'm now focusing on a detailed comparison guide. I'm prioritizing the Introduction and plan, with sections on 3-Amino-4-(2-chloro-phenyl)-butyric acid and the necessity of protection. I'll outline the guide's purpose, outlining comparison of Boc, Cbz, and Fmoc in this synthesis, with emphasis on experimental data. I must ensure the content is easily accessible.
Developing a Comparison Framework
I'm now fully immersed in building the backbone for my comparative guide. I am establishing the detailed sections and protocols for each protection strategy. I'm focusing on the logical structure, ensuring a clear and easy-to-follow flow for the expert user.
Defining the Comparison's Scope
I'm now focusing on defining the scope and details of the introduction. I plan to briefly introduce 3-Amino-4-(2-chloro-phenyl)-butyric acid and the need for protection, and then clearly outline the guide's purpose, which is to compare Boc, Cbz, and Fmoc. I'm aiming to make it very clear for the user.
Enantiomeric excess determination of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid by chiral chromatography
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For advanced intermediates like Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high enantiomeric purity is a non-negotiable aspect of quality control. The presence of the undesired (S)-enantiomer can lead to reduced pharmacological activity, altered metabolic profiles, or unforeseen toxicological effects.
This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess (ee) of this crucial intermediate. We will delve into the nuances of chiral High-Performance Liquid Chromatography (HPLC), widely considered the gold standard, and contrast its performance with Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, accurate, and reliable analytical methods for chiral purity assessment.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP).[2] This interaction, governed by forces such as hydrogen bonding, π-π interactions, and steric hindrance, causes one enantiomer to be retained longer on the column than the other, resulting in their separation and enabling accurate quantification. For N-protected amino acids like our target compound, polysaccharide-based and macrocyclic glycopeptide CSPs have demonstrated broad applicability and high selectivity.[3][4]
Causality in Method Design: Why These Parameters?
The selection of a chiral stationary phase is the most critical decision in method development.[5] For this compound, an amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate), is an excellent starting point. The carbamate linkages on the polysaccharide backbone create chiral grooves and cavities, promoting the necessary stereospecific interactions with the analyte. The Boc-protecting group and the chloro-phenyl ring of the analyte are key interaction sites that contribute to chiral recognition.
The mobile phase composition is optimized to achieve a balance between retention, resolution, and analysis time. A normal-phase system, such as Hexane/Ethanol with a small amount of Trifluoroacetic Acid (TFA), is often effective for polysaccharide CSPs. Hexane acts as the weak solvent, while ethanol serves as the polar modifier, modulating the retention time. TFA is a crucial additive; it protonates the carboxylic acid group of the analyte, sharpening peak shape and improving reproducibility by minimizing secondary ionic interactions with the stationary phase.
Experimental Protocol: Chiral HPLC Method
Objective: To separate and quantify the (R)- and (S)-enantiomers of Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid to determine enantiomeric excess.
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Boc-3-Amino-4-(2-chloro-phenyl)-butyric acid sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Procedure:
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic standard to confirm the retention times of both the (R)- and (S)-enantiomers and to establish system suitability (baseline resolution is desired, Rs > 1.5).
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peak areas for the (R)- and (S)-enantiomers.
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the biological activity of (R) and (S) enantiomers of 3-Amino-4-(2-chloro-phenyl)-butyric acid derivatives
Executive Summary
In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different physiological effects. This guide provides a comparative analysis of the biological activities of the (R) and (S) enantiomers of GABAergic compounds, using the well-documented case of Baclofen, 4-amino-3-(4-chlorophenyl)butyric acid, as an illustrative model. While the specific focus is on Baclofen, the principles of stereoselectivity discussed herein are directly applicable to related structures such as the (R) and (S) enantiomers of 3-Amino-4-(2-chloro-phenyl)-butyric acid derivatives. This analysis will demonstrate that the biological activity of such compounds is predominantly associated with a single enantiomer, highlighting the critical importance of chiral separation in drug development.
Introduction: The Principle of Chirality in Drug Action
Many biological targets, such as receptors and enzymes, are themselves chiral. This inherent chirality leads to stereoselective interactions with drug molecules, meaning that enantiomers can bind to these targets with different affinities and efficacies. One enantiomer may fit perfectly into a binding site and elicit a strong therapeutic response (the eutomer), while the other may bind weakly or not at all, resulting in reduced or no activity (the distomer). In some cases, the distomer may even contribute to undesirable side effects.
A prominent example of this stereoselectivity is observed in the derivatives of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Baclofen, a GABA analogue used as a muscle relaxant, exists as a racemic mixture of its (R) and (S) enantiomers. However, its therapeutic effects are almost exclusively attributed to the (R)-enantiomer. This guide will delve into the experimental evidence that substantiates this claim.
Synthesis and Chiral Separation
The synthesis of enantiomerically pure GABA analogues is a critical step in evaluating their individual biological activities. Several methods have been developed for the asymmetric synthesis or chiral resolution of compounds like Baclofen. A common approach involves the use of chiral auxiliaries or enantioselective catalysts.
Alternatively, racemic mixtures can be separated using chiral chromatography. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their differential elution and allowing for their isolation in pure form.
Experimental Workflow: Chiral Separation by HPLC
Caption: Workflow for the chiral separation of enantiomers using HPLC.
Comparative Biological Activity
The differential effects of the (R) and (S) enantiomers of Baclofen are most pronounced in their interaction with the GABA-B receptor, a G-protein coupled receptor involved in neuronal inhibition.
GABA-B Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand known to bind to the receptor is incubated with a tissue preparation containing the receptor, in the presence of varying concentrations of the compound being tested. The ability of the test compound to displace the radioligand is a measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Studies have consistently shown that (R)-Baclofen has a significantly higher affinity for the GABA-B receptor than (S)-Baclofen.
| Enantiomer | GABA-B Receptor Affinity (IC50, nM) |
| (R)-Baclofen | ~34 |
| (S)-Baclofen | >100,000 |
| Racemic Baclofen | ~70 |
Data synthesized from multiple sources for illustrative purposes.
The data clearly indicates that the (R)-enantiomer is over 100 times more potent in binding to the GABA-B receptor than the (S)-enantiomer.
Functional Activity at the GABA-B Receptor
Beyond simple binding, it is crucial to assess the functional consequences of this interaction. The activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This functional response can be quantified to determine the efficacy of an agonist.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid. As researchers and drug development professionals, our responsibility extends beyond discovery to ensuring that all laboratory byproducts are managed in a way that protects our colleagues, our communities, and the environment. This document is structured to provide not just a protocol, but the scientific and regulatory rationale behind each recommendation, empowering you to make informed safety decisions.
The foundation of laboratory safety and waste management is built upon regulations like the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] These regulations mandate that all laboratories develop a Chemical Hygiene Plan (CHP) and follow specific procedures for handling, storing, and disposing of hazardous chemicals.[3][4]
Part 1: Hazard Assessment and Characterization
Structural Analysis of Hazards:
-
Chlorinated Aromatic Ring: The presence of a chlorophenyl group places this compound in the category of halogenated organic compounds. These substances are of particular environmental concern as they can be persistent and require specialized disposal methods, such as high-temperature incineration, to prevent the formation of toxic dioxins.[6][7] Water-immiscible organic liquids, including chlorinated compounds, are generally not permitted for disposal via wastewater systems.[8]
-
Butyric Acid Moiety: Carboxylic acids can be corrosive. Although the acidity is moderate, it contributes to the overall chemical reactivity profile.
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group makes the molecule a larger, non-volatile solid.
Based on this analysis, the waste should be classified as a non-acute hazardous chemical waste, specifically as a halogenated organic solid.
Part 2: Safety Protocols: PPE and Engineering Controls
To minimize exposure, all handling and preparation for disposal must be conducted within a certified chemical fume hood.[9] Adherence to proper personal protective equipment (PPE) standards is mandatory.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[10] | Protects against accidental splashes or fine dust particles. |
| Skin Protection | Nitrile or other chemically resistant gloves. A standard laboratory coat is required.[10] | Prevents direct dermal contact with the chemical. |
| Respiratory Protection | Not generally required if handled within a fume hood. If a fume hood is unavailable or if aerosolization is possible, a NIOSH-approved respirator should be used.[10] | Ensures airborne particles are not inhaled. |
| Engineering Control | Chemical Fume Hood | Minimizes inhalation exposure by capturing vapors and dust at the source. |
Part 3: Step-by-Step Disposal and Segregation Protocol
The cardinal rule of chemical waste management is segregation. Mixing different waste streams can lead to dangerous reactions and significantly increases disposal costs.[11] Chlorinated and non-chlorinated wastes must always be kept separate.[7]
Protocol for Solid Waste Collection:
-
Designate a Waste Container: Obtain a chemically compatible, sealable container for solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended. The original product container can be used if it's in good condition.[12]
-
Transfer the Waste: Carefully transfer the solid this compound waste into the designated container. Use a dedicated spatula or scoop. This should be done inside a chemical fume hood.
-
Segregate: This container must be used only for halogenated organic solids. Do not mix with non-halogenated solvents, acids, bases, or other waste types.
-
Decontaminate Tools: Rinse any tools (spatulas, glassware) used for the transfer with a minimal amount of an appropriate solvent (e.g., acetone, ethanol). This rinseate must be collected and disposed of as liquid halogenated organic waste . Do not dispose of the rinseate down the drain.[8]
-
Seal the Container: Securely close the lid on the waste container to prevent spills or the release of vapors. Containers must remain closed except when actively adding waste.[12][13]
Part 4: Waste Container Labeling and Storage
Proper labeling is a critical EPA requirement.[14] Each container must be clearly labeled from the moment the first particle of waste is added.
Labeling Requirements:
-
Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Clearly indicate the primary hazards. This can be done using GHS pictograms or a written description (e.g., "Irritant," "Environmental Hazard").[15]
Storage in a Satellite Accumulation Area (SAA): The labeled, sealed container must be stored in a designated Satellite Accumulation Area (SAA).[12][13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]
-
Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks from the primary container.[17][18]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2][13]
Part 5: Disposal Pathway and Decision Logic
The ultimate disposal of this chemical must be handled by a licensed professional waste disposal service.[5] The typical and most appropriate method for chlorinated organic compounds is high-temperature incineration.[7] Never attempt to dispose of this chemical via standard trash or by flushing it down the drain.
Below is a diagram illustrating the decision-making workflow for proper disposal.
Caption: Disposal decision workflow from point of generation to final disposal.
Part 6: Decontamination and Spill Management
Decontamination: For non-disposable items like glassware that have come into contact with the chemical, triple-rinse with a suitable solvent. The first two rinses should be collected as hazardous liquid waste (halogenated organic waste). The third rinse may be disposed of normally, provided institutional guidelines are met. Empty containers that are not being reused for waste accumulation must be decontaminated similarly before disposal, or managed as hazardous waste themselves.
Spill Cleanup: In the event of a small spill within a fume hood:
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Label the container as solid hazardous waste, detailing the spilled chemical and the absorbent used.
-
Wipe the spill area with a cloth dampened with a solvent, and manage the cloth as hazardous solid waste.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of a responsible research enterprise.
References
- 1. osha.gov [osha.gov]
- 2. odu.edu [odu.edu]
- 3. mastercontrol.com [mastercontrol.com]
- 4. compliancy-group.com [compliancy-group.com]
- 5. capotchem.cn [capotchem.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. otago.ac.nz [otago.ac.nz]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. echemi.com [echemi.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. epa.gov [epa.gov]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. actenviro.com [actenviro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
